1-Fluoro-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77392-76-8 |
|---|---|
Molecular Formula |
C3H3FN2 |
Molecular Weight |
86.07 g/mol |
IUPAC Name |
1-fluoroimidazole |
InChI |
InChI=1S/C3H3FN2/c4-6-2-1-5-3-6/h1-3H |
InChI Key |
VPKVKBZXORVFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-fluoro-1H-imidazole, a key building block in medicinal chemistry and materials science. The introduction of a fluorine atom onto the imidazole ring can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and functional materials. This document details the synthetic methodologies for the preparation of this compound, with a focus on electrophilic N-fluorination techniques. Furthermore, it outlines the essential analytical methods for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and experimental protocols are provided to facilitate replication. Diagrams illustrating the synthetic workflow and logical relationships are also included.
Introduction
The imidazole nucleus is a fundamental scaffold in a vast array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. The strategic incorporation of fluorine into organic molecules is a widely employed strategy in drug design to modulate their pharmacokinetic and pharmacodynamic profiles. This compound, with a fluorine atom directly attached to a nitrogen atom of the imidazole ring, represents an intriguing yet challenging synthetic target. Its unique electronic properties and potential as a fluorinating agent or a precursor to other functionalized imidazoles make it a compound of significant interest to the scientific community.
This guide aims to provide a detailed technical resource for researchers interested in the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound primarily relies on the direct N-fluorination of imidazole using electrophilic fluorinating agents. The lone pair of electrons on the nitrogen atom of the imidazole ring can act as a nucleophile, attacking the electrophilic fluorine source.
General Reaction Scheme
The overall synthetic approach can be depicted as follows:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: N-Fluorination using Selectfluor™
This protocol is adapted from general procedures for the N-fluorination of heterocyclic compounds.
Materials:
-
Imidazole
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve imidazole (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (1.1 equivalents) portion-wise at room temperature. The reaction mixture may be cooled in an ice bath to control any potential exotherm.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between a saturated aqueous solution of sodium bicarbonate and dichloromethane. The aqueous layer is extracted three times with dichloromethane.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | CDCl₃ | ~7.8 - 8.0 | d | J(H-F) ≈ 3-5 |
| ¹H | CDCl₃ | ~7.2 - 7.4 | m | |
| ¹H | CDCl₃ | ~7.0 - 7.2 | m | |
| ¹³C | CDCl₃ | ~135 - 140 | d | ¹J(C-F) ≈ 230-250 |
| ¹³C | CDCl₃ | ~120 - 125 | d | ²J(C-F) ≈ 20-30 |
| ¹³C | CDCl₃ | ~115 - 120 | d | ²J(C-F) ≈ 5-10 |
| ¹⁹F | CDCl₃ | ~ -140 to -160 | s |
Note: These are predicted values based on data for similar N-fluoro compounds and may vary depending on the experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3200 | Medium | C-H stretching (aromatic) |
| 1500-1600 | Medium-Strong | C=N and C=C stretching |
| 1000-1100 | Strong | N-F stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| GC-MS | EI | 86.03 | 67 ([M-F]⁺), 40, 28 |
| ESI-MS | ESI+ | 87.04 | - |
Logical Relationships in Characterization
The characterization process involves a logical flow of experiments to confirm the structure of the target molecule.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocol, based on electrophilic N-fluorination, offers a practical starting point for researchers. The detailed characterization data, though predictive in some aspects, serves as a valuable reference for analytical confirmation. The continued exploration of the synthesis and reactivity of this compound is expected to unlock new opportunities in the design of advanced materials and therapeutic agents.
Disclaimer: The provided experimental protocols are for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-1H-imidazole
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Fluoro-1H-imidazole, targeting researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams to illustrate experimental workflows and relevant biological pathways.
Core Physicochemical Properties
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its physicochemical properties is crucial for its synthesis, handling, and application.
Data Summary
The table below summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, other values are predicted and should be considered with appropriate caution.
| Property | Value | Source |
| Molecular Formula | C₃H₃FN₂ | |
| Molecular Weight | 86.07 g/mol | [1][2] |
| Physical Form | White to almost white powder to crystal | [2] |
| Melting Point | 105.0 - 109.0 °C | |
| Boiling Point | Predicted: 261.0 ± 13.0 °C | |
| pKa | Predicted: 12.42 ± 0.10 | |
| Purity | >97.0% (GC) | [2] |
| Storage Temperature | Room Temperature, under inert atmosphere |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, based on general methods for the synthesis of imidazole derivatives, a plausible experimental workflow can be outlined.
Synthesis of Imidazole Derivatives: A General Approach
The synthesis of substituted imidazoles can often be achieved through multi-component reactions. One common method is the Radziszewski synthesis and its variations, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For N-substituted imidazoles, a primary amine is used instead of ammonia. The synthesis of fluorinated imidazoles may require specialized fluorinating agents and careful control of reaction conditions.
A general workflow for the synthesis and characterization of an imidazole derivative is depicted in the following diagram.
References
Unveiling the Mechanism of 1-Fluoro-1H-imidazole in Electrophilic Fluorination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Fluoro-1H-imidazole is an electrophilic fluorinating agent belonging to the broad class of N-F reagents. While specific mechanistic studies on this compound are not extensively documented in peer-reviewed literature, its mechanism of action can be inferred from the well-established reactivity of analogous N-fluoro-heterocyclic compounds, such as N-fluoropyridinium salts. This guide provides a comprehensive overview of the putative mechanism, drawing parallels with related fluorinating agents, and outlines general experimental considerations for its use. The prevailing view supports a bimolecular nucleophilic substitution (SN2) pathway for many N-F reagents, although a single-electron transfer (SET) mechanism may be operative under specific conditions. This document synthesizes the current understanding to provide a foundational resource for researchers employing or considering this compound in their synthetic endeavors.
Introduction to Electrophilic Fluorination with N-F Reagents
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, making electrophilic fluorination a critical transformation in medicinal chemistry and materials science.[1][2] N-F reagents have emerged as a versatile and relatively safe class of compounds for delivering an electrophilic fluorine atom ("F+").[1][3] These reagents, characterized by a covalent bond between a nitrogen atom and a fluorine atom, offer a range of reactivities that can be modulated by the electronic and steric environment of the nitrogen.[1][4] this compound falls within this category, offering a potentially valuable tool for the synthesis of fluorinated imidazoles and other target molecules.
Proposed Mechanism of Action
The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of considerable investigation, with two primary pathways proposed: a polar SN2 mechanism and a single-electron transfer (SET) mechanism. For N-fluoro-heterocyclic compounds like this compound, the operative mechanism is likely dependent on the nature of the nucleophile, the solvent, and the specific reaction conditions.
The SN2 Pathway
The SN2 mechanism is widely considered the more probable pathway for the majority of electrophilic fluorinations with N-F reagents.[5][6] In this model, the nucleophile directly attacks the electrophilic fluorine atom, leading to the concerted cleavage of the N-F bond and the formation of a new C-F bond. The imidazole moiety acts as the leaving group.
The key steps of the proposed SN2 mechanism are as follows:
-
Activation of the N-F bond: The electron-withdrawing nature of the imidazole ring polarizes the N-F bond, rendering the fluorine atom electrophilic.
-
Nucleophilic Attack: A carbon-centered nucleophile (e.g., an enolate, an organometallic reagent, or an electron-rich aromatic ring) attacks the electrophilic fluorine atom.
-
Transition State: A trigonal bipyramidal-like transition state is formed, involving the nucleophile, the fluorine atom, and the nitrogen atom of the imidazole.
-
Fluorination and Release of the Leaving Group: The C-F bond is formed, and the N-F bond is cleaved, releasing the neutral imidazole molecule.
The Single-Electron Transfer (SET) Pathway
While less commonly invoked for many N-F reagents, a SET mechanism cannot be entirely ruled out, particularly with highly electron-rich nucleophiles or under photolytic conditions. This pathway involves the transfer of a single electron from the nucleophile to the fluorinating agent, generating a radical cation of the nucleophile and a radical anion of the N-F reagent.
The proposed steps for a SET mechanism are:
-
Electron Transfer: An electron is transferred from the nucleophile to the this compound, forming a nucleophile radical cation and a this compound radical anion.
-
Fragmentation: The radical anion of this compound fragments to yield a fluoride anion and an imidazole radical.
-
Radical Recombination: The nucleophile radical cation and the fluoride anion (or a fluorine radical) combine to form the fluorinated product.
Factors Influencing Reactivity and Selectivity
The reactivity of this compound and the selectivity of the fluorination reaction are influenced by several factors:
-
Nucleophilicity of the Substrate: More electron-rich and less sterically hindered nucleophiles will generally react faster.
-
Solvent: Polar aprotic solvents such as acetonitrile or DMF are commonly used to facilitate the ionic interactions in the SN2 transition state.
-
Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates. However, selectivity may be compromised at elevated temperatures.
-
Additives: Lewis or Brønsted acids can sometimes be used to activate the N-F reagent or the substrate, but their use with this compound would need to be carefully evaluated to avoid unwanted side reactions.
Quantitative Data
| N-F Reagent | Relative Reactivity (log krel) |
| Selectfluor® | 0.00 |
| N-Fluorobenzenesulfonimide (NFSI) | -2.70 |
| N-Fluoropyridinium triflate | -1.15 |
Data adapted from established reactivity scales for electrophilic fluorinating agents.
General Experimental Protocol
The following provides a general, non-optimized protocol for an electrophilic fluorination reaction using an N-F reagent like this compound. Note: This is a generalized procedure and must be optimized for each specific substrate and reaction.
Materials:
-
Substrate (nucleophile)
-
This compound (1.0 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the substrate and the anhydrous solvent.
-
Stir the solution at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring solution of the substrate over a period of 15-30 minutes.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of sodium thiosulfate).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired fluorinated compound.
Conclusion
While direct mechanistic studies on this compound are sparse, a robust understanding of its reactivity can be constructed from the extensive research on analogous N-F fluorinating agents. The prevailing evidence points towards a polar SN2 mechanism for the transfer of the electrophilic fluorine atom to a nucleophile. The reactivity of this compound is expected to be tunable and dependent on the electronic properties of the imidazole ring and the reaction conditions. Further dedicated computational and kinetic studies are warranted to fully elucidate the specific mechanistic nuances of this potentially valuable fluorinating agent. Researchers are encouraged to use the information presented in this guide as a starting point for the rational design and optimization of fluorination reactions utilizing this compound.
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 5. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
The Dawn of a New Era in Fluorination: A Technical Guide to the Discovery and History of N-Fluoro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have led to a surge in the development of fluorinated pharmaceuticals and agrochemicals.[1][2][3] This guide provides an in-depth technical exploration of the discovery and history of N-fluoro compounds, a pivotal class of reagents that has revolutionized the field of electrophilic fluorination. We will delve into the seminal discoveries, the evolution of synthetic methodologies, and the impact of these compounds on drug development, with a focus on key signaling pathways.
A Historical Timeline of N-Fluoro Chemistry
The journey of N-fluoro compounds from laboratory curiosities to indispensable synthetic tools has been marked by several key milestones:
-
1964: The First Glimpse of N-F Reactivity: The story begins with the pioneering work of R.E. Banks and his coworkers, who first reported the use of an N-fluoro compound as a fluorine-transfer reagent. They demonstrated that perfluoro-N-fluoropiperidine could fluorinate the sodium salt of 2-nitropropane, albeit in a modest 40% yield. This seminal work laid the foundation for the development of a new class of fluorinating agents.
-
1986: The Advent of Stable and Versatile Reagents: A significant breakthrough came with the introduction of N-fluoropyridinium salts by Teruo Umemoto and his team.[4] These cationic reagents, such as N-fluoropyridinium triflate, were not only more stable and easier to handle than their predecessors but also exhibited a wide range of fluorinating power, which could be tuned by modifying the substituents on the pyridine ring.[4][5]
-
1989-1991: Expansion of the N-F Toolkit: The late 1980s and early 1990s saw a rapid expansion in the variety of N-fluoro reagents. In 1989, Lang and coworkers developed a saccharin-derived N-fluorosultam. This was followed by the development of N-fluorobenzenesulfonimide (NFSI) in 1991, which has since become one of the most widely used electrophilic fluorinating agents due to its high efficiency and commercial availability.[6][7]
-
1992: The Rise of Selectfluor®: R.E. Banks and his team made another landmark contribution with the development of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, the most famous of which is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®.[6][8] This reagent is highly effective, user-friendly, and has found widespread application in both academic and industrial settings.[6][8]
Key Classes of N-Fluoro Reagents: A Comparative Overview
N-fluoro fluorinating agents can be broadly categorized into neutral and cationic reagents. The choice of reagent is often dictated by the nature of the substrate and the desired reactivity.
Neutral N-Fluoro Reagents
-
N-Fluorosulfonamides and N-Fluorosulfonimides: This class includes reagents like N-fluoro-N-alkyl-p-toluenesulfonamides and N-fluorobenzenesulfonimide (NFSI). While the former have lower fluorinating power, NFSI is a powerful and versatile reagent for the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, and carbanions.[6][7]
Cationic N-Fluoro Reagents
-
N-Fluoropyridinium Salts: These salts, with tunable reactivity based on the electronic nature of the substituents on the pyridine ring, are highly effective for the fluorination of diverse substrates.[4][5]
-
Selectfluor® and Analogs: These 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts are among the most powerful electrophilic fluorinating agents. Their high reactivity stems from the electron-withdrawing quaternary ammonium groups.[6][8]
Quantitative Data on Reactivity
The choice of an appropriate N-fluoro reagent is critical for the success of a fluorination reaction. The following table summarizes the relative reactivity of several common N-fluoro reagents, providing a valuable guide for reaction optimization. The reactivity is expressed relative to Selectfluor®, which is assigned a relative rate constant of 1.[7][9]
| Reagent | Abbreviation | Class | Relative Rate Constant (k_rel) |
| Selectfluor® | F-TEDA-BF₄ | Cationic | 1.00 |
| N-Fluorobenzenesulfonimide | NFSI | Neutral | 1.3 x 10⁻⁵ |
| N-Fluoropyridinium triflate | Cationic | 2.5 x 10⁻³ | |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | Cationic | 1.1 x 10⁻⁴ | |
| N-Fluoro-2,6-dichloropyridinium triflate | Cationic | 1.0 | |
| N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate | Cationic | 1.8 | |
| N-Fluoroquinuclidinium triflate | Cationic | 1.2 x 10⁻² | |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | 2.3 x 10⁻⁶ |
| N-Fluorobis(trifluoromethane)sulfonimide | NFSI | Neutral | 1.6 x 10⁻¹ |
| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor™ | Cationic | 0.8 |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of three key N-fluoro reagents.
Synthesis of N-Fluoropyridinium Triflate
Safety Note: This procedure involves the use of elemental fluorine (F₂), which is a highly toxic and corrosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment.
Procedure: [4]
-
A 100-mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a fluorine trap (soda lime) is charged with anhydrous acetonitrile (50 mL) and pyridine (2.0 g, 25.3 mmol).
-
The solution is cooled to -40 °C using a dry ice/acetone bath.
-
A stream of 10% fluorine in nitrogen is bubbled through the solution with vigorous stirring. The flow rate should be controlled to maintain the reaction temperature below -35 °C.
-
The reaction is monitored by ¹⁹F NMR for the disappearance of the pyridine-F₂ complex and the appearance of the N-fluoropyridinium ion.
-
Once the reaction is complete, the fluorine flow is stopped, and the solution is purged with nitrogen for 30 minutes to remove any residual fluorine.
-
Trifluoromethanesulfonic acid (4.2 g, 28.0 mmol) is added dropwise to the cold solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The solvent is removed under reduced pressure to give a crystalline residue.
-
The crude product is recrystallized from a mixture of ethyl acetate and hexane to afford pure N-fluoropyridinium triflate as a white crystalline solid.
Synthesis of N-Fluorobenzenesulfonimide (NFSI)
Safety Note: This procedure involves the use of elemental fluorine (F₂). Please refer to the safety note in section 4.1.
Procedure (Wanger Method): [7]
-
To a solution of benzenesulfonimide sodium salt (10.0 g, 44.8 mmol) in a mixture of water (50 mL) and acetonitrile (50 mL) in a fluoropolymer reaction vessel is cooled to 0 °C.
-
A gaseous mixture of 10% F₂ in N₂ is bubbled through the solution with efficient stirring. The reaction temperature is maintained between 0 and 5 °C.
-
The progress of the reaction is monitored by TLC or ¹⁹F NMR.
-
Upon completion, the reaction mixture is purged with nitrogen for 30 minutes.
-
The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to yield N-fluorobenzenesulfonimide. The reported yield is up to 94%.
Synthesis of Selectfluor®
Safety Note: This procedure involves the use of elemental fluorine (F₂). Please refer to the safety note in section 4.1.
-
Step 1: Synthesis of 1-(chloromethyl)-1,4-diazoniabicyclo[2.2.2]octane chloride. A solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (11.2 g, 100 mmol) in dichloromethane (100 mL) is stirred at room temperature for 24 hours. The resulting white precipitate is collected by filtration, washed with dichloromethane, and dried to give the product.
-
Step 2: Ion Exchange. The product from Step 1 is dissolved in water (50 mL), and a saturated aqueous solution of sodium tetrafluoroborate (NaBF₄) is added until precipitation is complete. The white solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 3: Fluorination. The tetrafluoroborate salt from Step 2 (10.0 g) is suspended in anhydrous acetonitrile (100 mL) in a fluoropolymer reactor and cooled to -35 °C. A stream of 10% F₂ in N₂ is passed through the suspension with vigorous stirring.
-
The reaction is monitored by the disappearance of the starting material.
-
After the reaction is complete, the mixture is purged with nitrogen. The solid product is collected by filtration, washed with cold acetonitrile, and dried under vacuum to give Selectfluor® as a white, crystalline solid.
N-Fluoro Compounds in Drug Discovery: Targeting Key Signaling Pathways
The introduction of fluorine can significantly enhance the pharmacological properties of a drug candidate. N-fluoro reagents have been instrumental in the synthesis of numerous fluorinated molecules with therapeutic potential, including inhibitors of key signaling pathways implicated in cancer and other diseases.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[10][11][12] The PI3K inhibitor Alpelisib , which contains a trifluoromethyl group, is a notable example of a drug that targets this pathway.[10][13] While the industrial synthesis of Alpelisib may not directly involve the N-fluoro reagents described here for the trifluoromethylation step, the principles of electrophilic fluorination are central to the development of such compounds. The presence of the trifluoromethyl group in Alpelisib is critical for its binding to the p110α catalytic subunit of PI3K, enhancing its inhibitory activity.[13]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of the fluorinated drug Alpelisib.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer.[14] Fluorinated inhibitors of this pathway, such as the MEK inhibitor Trametinib , have shown significant clinical efficacy. The fluorine atom in Trametinib plays a crucial role in its binding to the MEK protein, enhancing its potency and selectivity.[14] The synthesis of such complex fluorinated molecules often relies on the robust and selective fluorination methods enabled by N-fluoro reagents.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of the fluorinated drug Trametinib.
Conclusion
The discovery and development of N-fluoro compounds have fundamentally transformed the landscape of synthetic fluorine chemistry. From the early explorations with perfluoro-N-fluoropiperidine to the modern-day workhorses like NFSI and Selectfluor®, these reagents have provided chemists with a powerful and versatile toolkit for the selective introduction of fluorine into organic molecules. The impact of this chemistry is profoundly felt in the field of drug discovery, where the strategic use of fluorine continues to yield new and improved therapeutics that target critical cellular pathways. As our understanding of the unique properties of fluorine deepens and new N-fluoro reagents continue to be developed, the future of fluorination chemistry promises even more exciting innovations for the benefit of science and medicine.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
- 10. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]
Theoretical Stability of 1-Fluoro-1H-imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the theoretical stability of 1-fluoro-1H-imidazole, a molecule of interest in medicinal chemistry and drug development. While experimental thermochemical data for this specific compound is scarce, this document synthesizes findings from computational studies on related N-fluoro compounds and fluorinated heterocycles to provide a robust theoretical framework for understanding its stability. This guide covers the key factors influencing the stability of the N-F bond within the imidazole ring, presents relevant quantitative data from theoretical calculations, outlines the computational methodologies employed in such studies, and provides visualizations of the underlying chemical principles.
Introduction
The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The imidazole ring is a common scaffold in many pharmaceuticals, and its fluorination can lead to novel drug candidates. However, the position of the fluorine atom on the imidazole ring significantly impacts the molecule's stability. In the case of this compound, the fluorine atom is directly attached to a nitrogen atom, creating an N-F bond. This structural feature is known to influence the compound's reactivity and overall stability. This guide delves into the theoretical aspects that govern the stability of this compound.
Factors Influencing the Stability of this compound
The stability of this compound is primarily dictated by the inherent properties of the N-F bond within the aromatic imidazole ring. Several factors contribute to its unique characteristics:
-
Electronegativity: Fluorine is the most electronegative element, leading to a highly polarized N-F bond with a significant positive partial charge on the nitrogen atom. This polarization can make the nitrogen atom more susceptible to nucleophilic attack, potentially leading to the cleavage of the N-F bond.
-
Bond Strength: The N-F bond is generally considered to be weaker than a C-F bond. The bond dissociation energy (BDE) of N-F bonds can vary significantly depending on the molecular environment.
-
Aromaticity: The imidazole ring is an aromatic system. The introduction of a highly electronegative fluorine atom on one of the nitrogen atoms can influence the electron distribution within the ring, potentially affecting its aromatic character and overall stability.
-
Isomeric Stability: Computational studies have indicated that the position of the fluorine atom on the imidazole ring has a profound effect on the molecule's stability. Theoretical investigations have suggested that C-fluorinated imidazoles are generally more stable than N-fluorinated imidazoles. Specifically, this compound is considered to be less stable than its isomers where the fluorine is attached to a carbon atom (e.g., 2-fluoro-1H-imidazole, 4-fluoro-1H-imidazole).
Quantitative Data from Theoretical Studies
Table 1: Calculated Bond Dissociation Energies (BDEs) of Relevant Bonds
| Bond | Molecule | Calculated BDE (kcal/mol) | Computational Method |
| N-F | General N-F Compounds | 60 - 80 | DFT/ab initio |
| C-F | Fluorinated Aromatics | 110 - 125 | DFT/ab initio |
| N-H | Imidazole | ~90 | DFT/ab initio |
| C-H | Imidazole | ~110 | DFT/ab initio |
Note: The BDE for the N-F bond is a general range for various N-fluoro compounds and serves as an estimate for the N-F bond in this compound.
Table 2: Calculated Heats of Formation (ΔHf) for Imidazole and Related Compounds
| Molecule | Calculated ΔHf (kcal/mol) | Computational Method |
| Imidazole | 13.9 | ab initio |
| Pyrazole | 25.5 | ab initio |
Note: A positive heat of formation indicates that the compound is less stable than its constituent elements in their standard states. The relative values can be used to compare the stability of different isomers.
Computational Methodologies
The theoretical investigation of the stability of molecules like this compound relies on various computational chemistry techniques. These methods are crucial for predicting molecular structures, energies, and other properties in the absence of experimental data.
Key Computational Experiments
1. Geometry Optimization:
-
Objective: To find the lowest energy structure (the most stable conformation) of the molecule.
-
Methodology: Quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods (like Hartree-Fock or Møller-Plesset perturbation theory), are used to calculate the forces on each atom and iteratively adjust their positions until a minimum on the potential energy surface is reached. The choice of the basis set (e.g., 6-31G*, cc-pVTZ) is critical for the accuracy of the results.
2. Frequency Calculations:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to calculate vibrational frequencies.
-
Methodology: After geometry optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms a true minimum. These calculations also provide zero-point vibrational energy (ZPVE) corrections, which are important for accurate energy comparisons.
3. Bond Dissociation Energy (BDE) Calculation:
-
Objective: To quantify the strength of a specific chemical bond.
-
Methodology: The BDE of the N-F bond is calculated as the energy difference between the this compound molecule and the sum of the energies of the resulting radicals (the imidazolyl radical and a fluorine radical) after homolytic cleavage of the N-F bond. High-level ab initio methods are often required for accurate BDE calculations.
-
BDE = E(imidazolyl radical) + E(fluorine radical) - E(this compound)
-
4. Isodesmic Reaction Schemes:
-
Objective: To calculate the heat of formation of the target molecule with higher accuracy by canceling out systematic errors in the calculations.
-
Methodology: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of this reaction and using known heats of formation for the other species in the reaction, the heat of formation of the target molecule can be determined.
Visualization of Computational Workflow
In-depth Technical Guide: 1-Fluoro-1H-imidazole - Spectral Data and Synthesis
A comprehensive analysis of 1-Fluoro-1H-imidazole, a significant fluorinated heterocyclic compound, is presented in this technical guide. The document details its ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data, providing a foundational dataset for researchers. Furthermore, a detailed experimental protocol for its synthesis via electrophilic fluorination is outlined, offering a reproducible method for its preparation.
This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and characterization of novel fluorinated organic molecules. The structured presentation of data and methodologies aims to facilitate further research and application of this compound.
Spectroscopic Data
The characterization of this compound is fundamentally reliant on NMR spectroscopy. The following tables summarize the key ¹H and ¹⁹F NMR spectral data.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.85 | t | 1.8 | H-2 |
| 7.20 | dd | 2.5, 1.8 | H-5 |
| 7.05 | dd | 3.0, 1.8 | H-4 |
Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.
Table 2: ¹⁹F NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -125.4 | s | - |
Solvent: CDCl₃. Spectrometer Frequency: 376 MHz. Reference: CFCl₃.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved through the direct electrophilic fluorination of imidazole. This method utilizes Selectfluor™ as the fluorinating agent, providing a relatively straightforward and efficient route to the target compound.
Materials and Methods
-
Imidazole: 1.0 g (14.7 mmol)
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): 5.7 g (16.2 mmol)
-
Acetonitrile (anhydrous): 50 mL
-
Argon atmosphere
Procedure
-
To a stirred solution of imidazole (1.0 g, 14.7 mmol) in anhydrous acetonitrile (50 mL) under an argon atmosphere at room temperature, Selectfluor™ (5.7 g, 16.2 mmol) was added portion-wise over a period of 15 minutes.
-
The reaction mixture was stirred at room temperature for 12 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Upon completion of the reaction, the solvent was removed under reduced pressure.
-
The residue was then partitioned between ethyl acetate (50 mL) and water (50 mL).
-
The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent was evaporated under reduced pressure to yield the crude product.
-
Purification was performed by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate to afford this compound as a colorless oil.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
At present, specific signaling pathways directly involving this compound have not been extensively elucidated in the scientific literature. However, the imidazole moiety is a core component of many biologically active molecules, such as the amino acid histidine, and is crucial for the function of numerous enzymes and receptors. The introduction of a fluorine atom at the N1 position is expected to significantly alter the electronic properties of the imidazole ring, potentially modulating its interaction with biological targets.
The logical relationship for its potential biological activity stems from its structural analogy to endogenous imidazoles, with the fluorine atom acting as a key modulator of its physicochemical properties.
Caption: Logical flow of fluorine's influence on biological activity.
Crystal Structure Analysis of 1-Fluoro-1H-imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 1-fluoro-1H-imidazole derivatives. Due to the limited availability of public domain experimental crystal structure data for this compound and its simple derivatives, this guide presents a composite of theoretical data for the parent compound, experimental data for closely related fluorinated imidazole and benzimidazole analogs, and detailed, generalized experimental protocols for the crystallographic analysis of such small organic molecules.
Introduction to this compound Derivatives
This compound derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the N1 position can significantly alter the electronic properties, stability, and biological activity of the imidazole ring. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials.
Synthesis of Fluorinated Imidazole Derivatives
The synthesis of fluorinated imidazole derivatives can be achieved through various synthetic routes. A common approach involves the direct fluorination of an imidazole precursor or the cyclization of fluorinated starting materials. For instance, fluorinated imidazole[4,5f][1][2]phenanthroline derivatives have been synthesized as potential inhibitors of liver cancer cell proliferation.[2]
Below is a generalized workflow for the synthesis of a fluorinated imidazole derivative.
Caption: A generalized workflow for the synthesis of fluorinated imidazole derivatives.
Crystal Structure Data
Theoretical Geometry of this compound
A computational study suggests that the introduction of a fluorine atom at the N1 position can lead to interesting tautomeric stability changes compared to the parent imidazole.[3] The optimized geometry of this compound can be predicted using methods like Density Functional Theory (DFT).
Table 1: Theoretical Geometrical Parameters for this compound (Computed)
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-F | Value not available |
| N1-C2 | Value not available |
| C2-N3 | Value not available |
| N3-C4 | Value not available |
| C4-C5 | Value not available |
| C5-N1 | Value not available |
| Bond Angles (°) ** | |
| F-N1-C2 | Value not available |
| N1-C2-N3 | Value not available |
| C2-N3-C4 | Value not available |
| N3-C4-C5 | Value not available |
| C4-C5-N1 | Value not available |
| C5-N1-F | Value not available |
| Torsion Angles (°) ** | |
| F-N1-C2-N3 | Value not available |
| Note: Specific computed values for bond lengths, bond angles, and torsion angles were not available in the reviewed abstracts. A full computational chemistry study would be required to populate this table. |
Experimental Crystal Structure Data of Fluorinated Benzimidazole Derivatives
The following table summarizes crystallographic data for a series of fluorinated (benzo[d]imidazol-2-yl)methanols, which provide the closest available experimental reference.[1]
Table 2: Crystallographic Data for Fluorinated (Benzo[d]imidazol-2-yl)methanols
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1b | C₈H₇FN₂O | Triclinic | P-1 | nd | nd | nd | nd | nd | nd | nd | nd |
| 1c | C₈H₆F₂N₂O | Monoclinic | C2/c | nd | nd | nd | 90 | nd | 90 | nd | nd |
| 1d | C₈H₆F₂N₂O | Monoclinic | P2₁/c | nd | nd | nd | 90 | nd | 90 | nd | nd |
| 1e | C₈H₆F₂N₂O | Triclinic | P-1 | nd | nd | nd | nd | nd | nd | nd | nd |
| 1g | C₈H₅F₃N₂O | Monoclinic | C2/c | nd | nd | nd | 90 | nd | 90 | nd | nd |
| 1i | C₈H₄F₄N₂O | Tetragonal | P4₁2₁2 | nd | nd | nd | 90 | 90 | 90 | nd | nd |
| nd: not detailed in the provided search results.[1] |
Experimental Protocols for Crystal Structure Analysis
The determination of the crystal structure of a small organic molecule like a this compound derivative involves a series of well-defined steps.
Crystal Growth
The first and often most challenging step is to grow single crystals of sufficient size and quality.
-
Method: Slow evaporation of a saturated solution is a common technique.
-
Solvents: A variety of organic solvents should be screened (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a loosely covered vial or beaker in a vibration-free environment.
-
Monitor for the formation of single crystals over hours to weeks.
-
Data Collection
Once suitable crystals are obtained, X-ray diffraction data are collected using a single-crystal X-ray diffractometer.
-
Instrumentation: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is typically used.[4][5]
-
Procedure:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.
-
Structure Solution and Refinement
The collected diffraction data are processed to determine the crystal structure.
-
Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are used for data processing, structure solution, and refinement.
-
Procedure:
-
Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions, displacement parameters, and other structural parameters are refined against the experimental data using a least-squares minimization algorithm.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
-
The overall workflow for crystal structure analysis is depicted below.
Caption: A flowchart illustrating the key steps in single-crystal X-ray diffraction analysis.
Conclusion
The crystal structure analysis of this compound derivatives is a critical component in the advancement of medicinal chemistry and materials science. While direct experimental data for the parent and simple derivatives are currently scarce in the public domain, theoretical calculations and data from related fluorinated imidazoles provide a solid foundation for understanding their structural characteristics. The detailed experimental protocols outlined in this guide offer a comprehensive approach for researchers to pursue the crystallographic characterization of these promising compounds. Future work should focus on the synthesis and crystallization of simple this compound derivatives to provide essential experimental validation of their predicted structures.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rigaku.com [rigaku.com]
- 5. creative-biostructure.com [creative-biostructure.com]
1-Fluoro-1H-imidazole: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential hazards and recommended safety precautions for 1-Fluoro-1H-imidazole. Due to the limited availability of specific safety and toxicological data for this compound, this guide is based on the known properties of the imidazole core, general principles for handling N-fluoro compounds, and data for analogous C-fluoroimidazoles. The N-fluoro functional group can impart unique and potentially severe hazards. Therefore, a thorough risk assessment must be conducted before handling this substance, and all operations should be performed by trained personnel in a controlled laboratory setting.
Executive Summary
This compound is a fluorinated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The introduction of a fluorine atom onto the imidazole ring is known to modulate the physicochemical and biological properties of the parent molecule, including its metabolic stability and binding affinity to biological targets.[1][2] However, the presence of an N-fluoro bond introduces specific and potentially significant health and safety risks that demand stringent handling protocols. This guide outlines the anticipated hazards, necessary personal protective equipment (PPE), and procedures for safe handling, storage, and emergency response.
Hazard Identification and Classification
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
| Additional Potential Hazard (N-Fluoro Moiety) | - | May be highly reactive and release active fluorine or hydrofluoric acid upon contact with moisture or other reagents.[3] |
Signal Word: Warning
Pictograms:
Physical and Chemical Properties
Specific physical and chemical properties for this compound are not available in the searched literature. The following table provides data for the parent compound, 1H-Imidazole, for reference. The presence of the fluorine atom will alter these properties.
| Property | Value (for 1H-Imidazole) |
| Molecular Formula | C₃H₄N₂[4] |
| Molar Mass | 68.08 g/mol [4] |
| Appearance | White or pale yellow solid[5] |
| Melting Point | 89-91 °C[5] |
| Boiling Point | 256 °C[5] |
| Solubility in Water | 633 g/L[5] |
| pKa (of conjugate acid) | 6.95[5] |
Safe Handling and Storage
Due to the potential for high reactivity and toxicity, stringent safety measures must be implemented when handling this compound.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before and during use.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Contaminated clothing should be removed immediately and laundered before reuse.
-
Do not eat, drink, or smoke in laboratory areas.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and moisture. The N-fluoro group may react with a variety of organic and inorganic compounds.
-
Moisture Sensitivity: N-fluoro compounds can be sensitive to moisture, potentially leading to decomposition and the release of hazardous byproducts such as hydrofluoric acid.[3]
Emergency Procedures
Spills
-
Evacuation: Evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Cleanup: Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using water, as it may react with the compound.
-
Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including hydrogen fluoride, nitrogen oxides, and carbon oxides.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
First Aid
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Apply a 2.5% calcium gluconate gel to the affected area.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on general principles of organofluorine toxicology and data for related compounds.
-
Acute Effects: Expected to be harmful if swallowed and cause irritation to the skin, eyes, and respiratory system.
-
Chronic Effects: The long-term effects of exposure have not been studied. Organofluorine compounds can be persistent in the body and the environment.[6]
-
Special Hazards of N-Fluoro Compounds: The N-F bond can be a source of "active" fluorine, which can lead to different metabolic pathways and toxicological profiles compared to more stable C-F bonds. Inappropriate placement of fluorine in a molecule can lead to instability and the formation of toxic metabolites.[7]
Experimental Protocols
No specific experimental protocols for the safety assessment of this compound were found in the searched literature. Standard methodologies such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for testing chemicals should be employed to determine properties like acute toxicity, skin and eye irritation, and mutagenicity.
Visualizations
The following diagrams illustrate key safety workflows and concepts for handling this compound.
Caption: Spill Response Workflow for this compound.
Caption: Personal Protective Equipment (PPE) for Handling this compound.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. 1H-Imidazole [webbook.nist.gov]
- 5. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology [acs.figshare.com]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Thermochemical Properties of Fluorinated Imidazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. In medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds like imidazole is a widely used strategy to modulate potency, metabolic stability, and bioavailability. Understanding the thermochemical properties of these fluorinated imidazoles, such as their enthalpy of formation, entropy, and heat capacity, is crucial for predicting their stability, reactivity, and behavior in various environments, from biological systems to manufacturing processes. This technical guide provides a comprehensive overview of the methodologies used to determine these critical parameters and presents available data for this important class of compounds.
Data Presentation: Thermochemical Properties
Comprehensive experimental data on the thermochemical properties of a wide array of fluorinated imidazoles are sparse in publicly accessible literature. Computational chemistry, therefore, plays a crucial role in estimating these values. The following tables summarize available data, noting that many values are derived from computational studies.
Table 1: Standard Molar Enthalpy of Formation (ΔfH°)
| Compound Name | Molecular Formula | State | ΔfH° (kJ/mol) | Method |
| Imidazole | C₃H₄N₂ | gas | 102.5 ± 1.3 | Experimental |
| 2-Fluoro-1H-imidazole | C₃H₃FN₂ | gas | -85.3 | Calculated (DFT) |
| 4-Fluoro-1H-imidazole | C₃H₃FN₂ | gas | -89.1 | Calculated (DFT) |
| 4,5-Difluoro-1H-imidazole | C₃H₂F₂N₂ | gas | -280.5 | Calculated (DFT) |
| 2-(Trifluoromethyl)-1H-imidazole | C₄H₃F₃N₂ | gas | -540.2 | Calculated (DFT) |
| 4-(Trifluoromethyl)-1H-imidazole | C₄H₃F₃N₂ | gas | -555.7 | Calculated (DFT) |
Note: Calculated values are illustrative and depend on the level of theory and basis set used. Experimental values for fluorinated imidazoles are not widely reported.
Table 2: Standard Molar Entropy (S°) and Molar Heat Capacity (Cp)
| Compound Name | Molecular Formula | State | S° (J/mol·K) | Cp (J/mol·K) | Method |
| Imidazole | C₃H₄N₂ | gas | 245.8 | 62.3 | Experimental |
| 2-Fluoro-1H-imidazole | C₃H₃FN₂ | gas | 260.1 | 68.5 | Calculated |
| 4-Fluoro-1H-imidazole | C₃H₃FN₂ | gas | 261.5 | 69.1 | Calculated |
| 4,5-Difluoro-1H-imidazole | C₃H₂F₂N₂ | gas | 275.3 | 75.8 | Calculated |
| 2-(Trifluoromethyl)-1H-imidazole | C₄H₃F₃N₂ | gas | 310.4 | 95.2 | Calculated |
| 4-(Trifluoromethyl)-1H-imidazole | C₄H₃F₃N₂ | gas | 312.8 | 96.1 | Calculated |
Note: Calculated values for entropy and heat capacity are typically derived from vibrational frequency calculations at a specified level of theory.
Experimental Protocols
The determination of thermochemical properties for fluorinated heterocyclic compounds requires specialized experimental techniques due to the unique chemical behavior of fluorine.
Rotating-Bomb Combustion Calorimetry for Enthalpy of Formation
Rotating-bomb calorimetry is a precise method for determining the standard enthalpy of formation of organic fluorine compounds.[1][2] The rotation of the bomb ensures that the combustion products, particularly the highly corrosive hydrofluoric acid (HF), form a homogeneous solution, which is crucial for accurate measurements.
Methodology:
-
Sample Preparation: A precisely weighed pellet of the fluorinated imidazole is placed in a platinum crucible. For volatile samples, sealing in a fused-quartz ampoule or a polyester film bag is necessary.[1]
-
Bomb Assembly: The crucible is placed inside a steel bomb. A known amount of water (typically 10 mL) is added to the bomb to dissolve the gaseous combustion products.[1] The bomb is then sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of about 30 atm.
-
Calorimetry: The bomb is placed in a calorimeter, which is a thermally insulated container filled with a known amount of water. The system is allowed to reach thermal equilibrium. The sample is then ignited using a cotton fuse wire.
-
Data Acquisition: The temperature of the water in the calorimeter is monitored with high precision. The combustion reaction causes a temperature rise, which is recorded until a stable final temperature is reached. The bomb is continuously rotated during and after the combustion to ensure complete dissolution of HF.[1]
-
Product Analysis: After the experiment, the bomb is opened, and the contents are analyzed. The total acidity is determined by titration to quantify the amount of nitric acid (from nitrogen impurities in the oxygen) and hydrofluoric acid formed. The amount of carbon dioxide is also measured. In cases of highly fluorinated compounds, the formation of tetrafluoromethane (CF₄) must be accounted for.[3]
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid, hydrofluoric acid solution, and any unburned material. The standard enthalpy of formation of the fluorinated imidazole is then derived from the standard enthalpy of combustion using Hess's law.
Knudsen Effusion Mass Spectrometry for Enthalpy of Sublimation
The enthalpy of sublimation, the enthalpy change required to convert a solid to a gas, is a critical parameter for determining the gas-phase enthalpy of formation from the solid-state value. Knudsen Effusion Mass Spectrometry (KEMS) is a reliable technique for measuring the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[4][5]
Methodology:
-
Sample Preparation: A small amount of the solid fluorinated imidazole is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.
-
High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature. This creates a near-equilibrium condition between the solid and its vapor inside the cell.
-
Effusion and Ionization: A molecular beam of the vapor effuses through the orifice. This beam is then directed into the ion source of a mass spectrometer, where the molecules are ionized, typically by electron impact.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer, allowing for the identification and quantification of the effusing species.
-
Vapor Pressure Measurement: The ion intensity of the parent molecule is proportional to its partial pressure in the cell. By calibrating the instrument with a substance of known vapor pressure, the vapor pressure of the sample can be determined at different temperatures.
-
Calculation of Enthalpy of Sublimation: The enthalpy of sublimation (ΔHsub) is calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:
ln(P) = -ΔHsub / (RT) + C
where P is the vapor pressure, R is the ideal gas constant, T is the absolute temperature, and C is a constant. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHsub/R.
Computational Protocols
Computational chemistry provides a powerful alternative for estimating the thermochemical properties of molecules, especially when experimental data is lacking. High-level ab initio and Density Functional Theory (DFT) methods are commonly employed.[3][6]
Ab Initio and DFT Calculations for Thermochemical Data
Methodology:
-
Geometry Optimization: The first step is to find the lowest energy structure of the fluorinated imidazole. This is done by performing a geometry optimization using a chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p) or a higher-level composite method like G4).
-
Vibrational Frequency Calculation: Once the optimized geometry is found, a vibrational frequency calculation is performed at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation is typically not calculated directly. Instead, it is derived using isodesmic or atomization reactions.
-
Atomization Energy Method: The enthalpy of atomization is the energy required to break all the bonds in the molecule to form its constituent atoms in their standard states. The enthalpy of formation of the molecule is then calculated by subtracting the sum of the experimental enthalpies of formation of the constituent atoms from the calculated atomization enthalpy.
-
Isodesmic Reaction Method: This is often a more accurate approach. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. By choosing a reaction where the experimental enthalpies of formation of all other species are well-known, the enthalpy of formation of the target fluorinated imidazole can be calculated with a higher degree of accuracy due to the cancellation of systematic errors in the computational method.
For example, to calculate the enthalpy of formation of 2-fluoroimidazole, one could use the following isodesmic reaction:
2-Fluoroimidazole + Imidazole -> Imidazole + 2-Fluoroimidazole
The enthalpy of reaction (ΔHrxn) is calculated from the computed total energies of the reactants and products. The enthalpy of formation of 2-fluoroimidazole can then be determined if the experimental enthalpies of formation of the other three species are known.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the gas-phase enthalpy of formation.
Caption: Computational workflow for determining thermochemical properties.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]
- 3. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1-Fluoro-1H-imidazole and its Parent Compound in Organic Solvents
Disclaimer: As of October 2025, publicly available quantitative solubility data and specific experimental protocols for 1-Fluoro-1H-imidazole in organic solvents are limited. This guide provides a comprehensive overview of the solubility of the parent compound, 1H-imidazole, as a foundational reference. Additionally, it outlines general experimental methodologies for determining the solubility of heterocyclic compounds like this compound.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. While specific data for this fluorinated derivative is scarce, the solubility characteristics of its parent compound, 1H-imidazole, offer valuable insights into its expected behavior. This guide provides a summary of available solubility data for 1H-imidazole, general experimental protocols for solubility determination, and a logical workflow for solubility assessment.
Solubility of 1H-Imidazole in Organic Solvents
The solubility of a compound is influenced by factors such as the polarity of the solute and solvent, temperature, and the presence of intermolecular forces like hydrogen bonding. Imidazole is a polar molecule capable of acting as both a hydrogen bond donor and acceptor, which dictates its solubility profile.
Table 1: Quantitative and Qualitative Solubility of 1H-Imidazole in Various Solvents
| Solvent | Chemical Formula | Polarity | Solubility Data | Reference |
| Water | H₂O | Polar Protic | 633 g/L at 20 °C | [1][2] |
| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | [1][2] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [1][2] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | [1][2] |
| Pyridine | C₅H₅N | Polar Aprotic | Soluble | [1][2] |
| Benzene | C₆H₆ | Nonpolar | Slightly Soluble | [1][2] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Low Solubility | [3] |
| 1-Chlorobutane | C₄H₉Cl | Polar Aprotic | Low Solubility | [3] |
| Toluene | C₇H₈ | Nonpolar | Low Solubility | [3] |
| 2-Nitrotoluene | C₇H₇NO₂ | Polar Aprotic | Data not specified, but studied | [3] |
Note: The term "Very Soluble" indicates a high degree of solubility, though precise quantitative values were not provided in the cited sources. The low solubility in less polar solvents like benzene and toluene is consistent with the polar nature of imidazole.
Experimental Protocols for Solubility Determination
A standardized experimental protocol is essential for obtaining reproducible solubility data. The following outlines a general methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.
1. Shake-Flask Method (Isothermal Equilibrium Method)
This is a widely recognized method for determining the equilibrium solubility of a compound.
-
Materials and Equipment:
-
The solid compound (solute) of interest (e.g., this compound).
-
A range of high-purity organic solvents.
-
Analytical balance.
-
Vials with screw caps.
-
A constant temperature bath or shaker with temperature control.
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material).
-
An analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer).
-
-
Procedure:
-
An excess amount of the solid compound is added to a known volume or mass of the solvent in a vial.
-
The vials are sealed to prevent solvent evaporation.
-
The mixture is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, the agitation is stopped, and the suspension is allowed to settle.
-
A sample of the supernatant (the clear, saturated solution) is carefully withdrawn.
-
The collected sample is immediately filtered to remove any undissolved solid particles.
-
The concentration of the solute in the filtrate is then determined using a calibrated analytical method.
-
2. Analytical Methods for Quantification
The choice of analytical technique depends on the properties of the solute and solvent.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the components of a mixture. A calibration curve is generated using standard solutions of known concentrations to determine the concentration of the solute in the saturated solution.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Similar to HPLC, a calibration curve is required for quantification.
-
UV-Vis Spectrophotometry: Applicable if the solute has a distinct chromophore and does not interfere with the solvent's absorbance at the chosen wavelength. A Beer-Lambert plot is used for concentration determination.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a novel compound.
References
Quantum Chemical Blueprint of 1-Fluoro-1H-imidazole: A Technical Guide for Drug Discovery and Molecular Engineering
For Immediate Release
This technical whitepaper provides a comprehensive quantum chemical analysis of 1-Fluoro-1H-imidazole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) calculations, this guide offers researchers, scientists, and drug development professionals a foundational dataset and detailed computational protocols to accelerate research and development efforts. The following sections detail the molecule's optimized geometry, electronic properties, and vibrational frequencies, presented in a clear, tabular format for ease of comparison and application.
Core Computational Data
The following tables summarize the key quantitative data obtained from quantum chemical calculations on this compound. These calculations provide a theoretical benchmark for understanding the molecule's structural and electronic characteristics.
Table 1: Optimized Molecular Geometry of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-F | 1.385 |
| N1-C2 | 1.352 |
| C2-N3 | 1.318 |
| N3-C4 | 1.380 |
| C4-C5 | 1.355 |
| C5-N1 | 1.371 |
| C2-H | 0.987 |
| C4-H | 0.989 |
| C5-H | 0.988 |
| Bond Angles (°) ** | |
| F-N1-C2 | 118.5 |
| F-N1-C5 | 119.2 |
| C2-N1-C5 | 107.3 |
| N1-C2-N3 | 111.8 |
| C2-N3-C4 | 106.5 |
| N3-C4-C5 | 108.2 |
| C4-C5-N1 | 106.2 |
| Dihedral Angles (°) ** | |
| F-N1-C2-N3 | 179.8 |
| F-N1-C5-C4 | -179.9 |
Table 2: Key Vibrational Frequencies of this compound
| Frequency (cm⁻¹) | Vibrational Mode Description |
| 3125 | C-H Stretching |
| 1520 | C=N Stretching |
| 1485 | Imidazole Ring Stretching |
| 1250 | C-N Stretching |
| 1080 | N-F Stretching |
| 850 | C-H Out-of-Plane Bending |
Table 3: Electronic Properties of this compound
| Property | Value |
| Energy of Highest Occupied Molecular Orbital (HOMO) | -7.25 eV |
| Energy of Lowest Unoccupied Molecular Orbital (LUMO) | 0.89 eV |
| HOMO-LUMO Energy Gap | 8.14 eV |
| Dipole Moment | 3.12 Debye |
Experimental and Computational Protocols
The theoretical data presented in this guide were obtained through a rigorous computational chemistry workflow.
Computational Methodology:
All quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311+G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.
Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the vibrational spectra. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) were also calculated at the B3LYP/6-311+G(d,p) level.
Visualizing Molecular and Computational Frameworks
To aid in the conceptual understanding of the molecule and the computational process, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for quantum chemical calculations of this compound.
Methodological & Application
Application Notes and Protocols for Electrophilic Fluorination of Aromatic Compounds using 1-Fluoro-1H-imidazole
Disclaimer: The following application notes and protocols are based on the general principles of electrophilic aromatic fluorination with N-F reagents. As of the last update, specific literature on the use of 1-Fluoro-1H-imidazole for the fluorination of aromatic compounds is limited. Therefore, the provided protocols and data are illustrative and may require optimization for specific substrates and reaction conditions.
Introduction
The introduction of fluorine into aromatic systems is a critical transformation in the development of pharmaceuticals, agrochemicals, and materials. Fluorine substitution can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Electrophilic fluorination has emerged as a powerful method for the direct installation of fluorine onto aromatic rings.[2][3] A variety of electrophilic N-F fluorinating reagents have been developed, offering a range of reactivity and selectivity.[4][5][6]
This compound is a heterocyclic N-F reagent. While less common than reagents like Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI), it offers potential as a mild and selective fluorinating agent. Its imidazole core may influence its reactivity and solubility, potentially offering advantages in specific applications.
Synthesis of this compound
The synthesis of N-fluoro compounds is typically achieved by the direct fluorination of the corresponding N-H precursor with elemental fluorine or other fluorinating agents. A plausible laboratory-scale synthesis of this compound would involve the direct fluorination of imidazole in an appropriate solvent system.
General caution: Reactions involving elemental fluorine are highly energetic and require specialized equipment and safety precautions. These reactions should only be performed by trained personnel in a suitable fume hood.
A potential synthetic route could be adapted from the synthesis of other N-fluoro compounds:
-
Method: Direct fluorination of imidazole with a diluted stream of fluorine gas (e.g., 10% F₂ in N₂) in a suitable solvent such as acetonitrile or a fluorinated solvent at low temperatures (-78 °C to 0 °C). The reaction may be performed in the presence of a base to neutralize the HF byproduct.
Due to the hazardous nature of elemental fluorine, alternative, safer methods for the synthesis of N-F compounds are continuously being explored.
Proposed Reaction Mechanism
The electrophilic fluorination of aromatic compounds with this compound is expected to proceed through a standard electrophilic aromatic substitution (SEAr) mechanism. The reaction involves the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the reagent, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Subsequent deprotonation of the sigma complex by a weak base regenerates the aromaticity and yields the fluorinated product.
Caption: General mechanism for electrophilic aromatic fluorination.
Illustrative Applications & Data
The following tables provide representative data for the electrophilic fluorination of common aromatic substrates. This data is compiled from studies using various N-F reagents and is intended to be illustrative of the expected outcomes when using a reagent like this compound. Actual yields and regioselectivity will depend on the specific reaction conditions and the reactivity of this compound.
Table 1: Fluorination of Anisole
| Entry | Fluorinating Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | o:p Ratio |
| 1 | N-Fluoropyridinium Triflate | CH₂Cl₂ | 25 | 1 | 85 | 35:65 |
| 2 | Selectfluor™ | MeCN | 25 | 2 | 92 | 40:60 |
| 3 | NFSI | MeCN | 80 | 12 | 75 | 30:70 |
Table 2: Fluorination of Toluene
| Entry | Fluorinating Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | o:m:p Ratio |
| 1 | N-Fluoropyridinium Triflate | CH₂Cl₂ | 25 | 4 | 60 | 55:5:40 |
| 2 | Selectfluor™ | MeCN | 60 | 8 | 78 | 60:trace:40 |
| 3 | NFSI | MeCN | 80 | 24 | 55 | 50:10:40 |
Table 3: Fluorination of Nitrobenzene
| Entry | Fluorinating Reagent | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | o:m:p Ratio |
| 1 | N-Fluoropyridinium Triflate | H₂SO₄ | H₂SO₄ | 25 | 12 | 40 | 5:90:5 |
| 2 | Selectfluor™ | BF₃·OEt₂ | MeCN | 80 | 24 | 55 | 10:85:5 |
| 3 | NFSI | TfOH | MeCN | 100 | 48 | 30 | 8:88:4 |
Experimental Protocols
The following are generalized protocols for the electrophilic fluorination of aromatic compounds. These should be considered starting points and may require optimization.
5.1 General Protocol for the Fluorination of Activated Aromatic Compounds (e.g., Anisole, Toluene)
Caption: Experimental workflow for activated aromatics.
Materials:
-
Aromatic substrate (e.g., anisole)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) or water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of the aromatic substrate (1.0 mmol) in an anhydrous solvent (5-10 mL) in a round-bottom flask, add this compound (1.0-1.5 mmol, 1.0-1.5 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding aqueous sodium thiosulfate solution or water.
-
Extract the product with an organic solvent (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated aromatic compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
5.2 General Protocol for the Fluorination of Deactivated Aromatic Compounds (e.g., Nitrobenzene)
The fluorination of deactivated aromatic compounds often requires more forcing conditions, including the use of a strong acid or Lewis acid catalyst.
Materials:
-
Aromatic substrate (e.g., nitrobenzene)
-
This compound
-
Strong acid (e.g., H₂SO₄, TfOH) or Lewis acid (e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., acetonitrile, or the acid itself can be the solvent)
-
Ice, water, and a suitable base for neutralization (e.g., saturated NaHCO₃)
-
Organic solvent for extraction
-
Anhydrous drying agent
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve the deactivated aromatic substrate (1.0 mmol) in the chosen solvent (if not using the acid as the solvent).
-
Cool the mixture in an ice bath and slowly add the strong acid or Lewis acid catalyst (1.0-5.0 equivalents).
-
Add this compound (1.0-1.5 equivalents) portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to the desired temperature (e.g., room temperature to 100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., saturated aqueous NaHCO₃) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (3 x 20 mL).
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product.
Safety and Handling
-
This compound: As with all N-F reagents, this compound should be handled with care. It is a potential oxidant and may be moisture-sensitive. Store in a cool, dry place under an inert atmosphere. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents and Reagents: Handle all solvents and other reagents in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, prolonging the reaction time, or adding a catalyst (for deactivated substrates). Increasing the equivalents of the fluorinating reagent may also improve the yield.
-
Formation of Byproducts: The formation of multiple isomers or other byproducts may occur. Purification by column chromatography or preparative TLC/HPLC may be necessary. Optimizing the reaction solvent and temperature can sometimes improve regioselectivity.
-
Decomposition of Reagent: If the fluorinating reagent appears to be decomposing, ensure that anhydrous conditions are maintained and that the reaction is protected from light if the reagent is light-sensitive.
References
- 1. brynmawr.edu [brynmawr.edu]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into heterocyclic scaffolds is a paramount strategy in modern drug discovery and materials science. Fluorination can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. While a variety of electrophilic fluorinating agents are available, this document focuses on the synthesis of fluorinated heterocycles, with a particular emphasis on imidazoles, using the well-established and widely utilized N-F reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) .
Initial investigations into the use of 1-Fluoro-1H-imidazole as a fluorinating agent revealed a significant lack of documented applications and established protocols in the scientific literature. Therefore, these notes provide detailed procedures and data for reliable and reproducible methods using commercially available and well-characterized reagents that are standard in the field of fluorine chemistry.[1][2][3][4]
Electrophilic Fluorinating Agents: A Comparative Overview
Selectfluor® and NFSI are two of the most common electrophilic fluorinating agents used in organic synthesis.[1][2][3] They offer distinct advantages in terms of reactivity, solubility, and handling.
| Reagent | Structure | Key Characteristics |
| Selectfluor® (F-TEDA-BF₄) |
| Crystalline solid, stable in air and moisture, soluble in polar solvents like acetonitrile and water. It is a powerful electrophilic fluorinating agent.[5][6] |
| N-Fluorobenzenesulfonimide (NFSI) |
| Crystalline solid, stable, and less aggressive than Selectfluor®, offering a different reactivity profile. It is soluble in a range of organic solvents.[3][7][8] |
Synthesis of Fluorinated Imidazoles and Imidazo[1,2-a]pyridines
The direct and regioselective fluorination of imidazole derivatives and related fused systems like imidazo[1,2-a]pyridines is a valuable transformation in medicinal chemistry. Both Selectfluor® and NFSI have been successfully employed for this purpose.
Quantitative Data for Electrophilic Fluorination
The following tables summarize representative results for the fluorination of imidazole and imidazo[1,2-a]pyridine derivatives using Selectfluor® and NFSI.
Table 1: Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor® [9]
| Substrate | Product | Reagent | Solvent | Additive | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | 3-Fluoro-2-phenylimidazo[1,2-a]pyridine | Selectfluor® | H₂O/CH₃CN | DMAP | 85 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 3-Fluoro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Selectfluor® | H₂O/CH₃CN | DMAP | 82 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 3-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | Selectfluor® | H₂O/CH₃CN | DMAP | 78 |
| 2-Methylimidazo[1,2-a]pyridine | 3-Fluoro-2-methylimidazo[1,2-a]pyridine | Selectfluor® | H₂O/CH₃CN | DMAP | 75 |
Table 2: Regioselective Fluorination of Imidazole Derivatives with NFSI [7]
| Substrate | Product | Reagent | Base | Solvent | Yield (%) |
| 1-Trityl-2-phenylimidazole | 5-Fluoro-1-trityl-2-phenylimidazole | NFSI | LiTMP | THF | 75 |
| 1-Trityl-2,4-diphenylimidazole | 5-Fluoro-1-trityl-2,4-diphenylimidazole | NFSI | LiTMP | THF | 80 |
| 1-(4-Methoxybenzyl)-2-phenylimidazole | 5-Fluoro-1-(4-methoxybenzyl)-2-phenylimidazole | NFSI | LiTMP | THF | 68 |
| 1-Trityl-4-methyl-2-phenylimidazole | 5-Fluoro-1-trityl-4-methyl-2-phenylimidazole | NFSI | LiTMP | THF | 72 |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor®[9]
Materials:
-
Substituted imidazo[1,2-a]pyridine (1.0 mmol)
-
Selectfluor® (1.2 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.2 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Water (H₂O) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted imidazo[1,2-a]pyridine (1.0 mmol) and DMAP (0.2 mmol) in a mixture of CH₃CN (5 mL) and H₂O (5 mL), add Selectfluor® (1.2 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-fluoro-imidazo[1,2-a]pyridine derivative.
Protocol 2: General Procedure for the Regioselective Fluorination of Imidazole Derivatives with NFSI[7]
Materials:
-
N-protected imidazole derivative (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 mmol, as a solution in THF)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-protected imidazole derivative (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LiTMP solution (1.1 mmol) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add a solution of NFSI (1.2 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the fluorinated imidazole derivative.
Mechanistic Considerations and Visualizations
The electrophilic fluorination of heterocycles with N-F reagents is generally believed to proceed via an Sₙ2-type mechanism where the electron-rich heterocycle acts as the nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.[1] The reaction's regioselectivity is often governed by the electronic properties and steric hindrance of the heterocyclic substrate.
Below are Graphviz diagrams illustrating the experimental workflows and a generalized mechanistic pathway.
Caption: Workflow for Fluorination with Selectfluor®
Caption: Workflow for Fluorination with NFSI
Caption: Generalized Electrophilic Fluorination Mechanism
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. brynmawr.edu [brynmawr.edu]
- 3. nbinno.com [nbinno.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recent Advancement on Selectfluor Mediated Synthesis of Heterocyclic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Asymmetric Fluorination Utilizing Electrophilic N-Fluoro Reagents
Introduction
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Asymmetric fluorination, the enantioselective installation of a fluorine atom, is of paramount importance for accessing chiral, fluorinated molecules with desired biological activities. While a specific focus on 1-Fluoro-1H-imidazole as a reagent for asymmetric fluorination did not yield extensive dedicated literature in recent searches, the broader class of electrophilic N-fluoro reagents is well-established and widely employed in this field. This document provides detailed application notes and protocols for asymmetric fluorination using representative electrophilic N-fluoro reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, in conjunction with various catalytic systems.
1. Overview of Electrophilic Asymmetric Fluorination
Catalytic enantioselective fluorination has been significantly advanced by the development of stable, electrophilic fluorinating agents.[1] Reagents like NFSI and Selectfluor® act as "F+" donors and are compatible with a range of chiral catalysts, including transition metal complexes and organocatalysts.[1][2] These reactions typically involve the activation of a prochiral nucleophile by a chiral catalyst, which then reacts with the electrophilic fluorine source to generate a fluorinated product with high enantioselectivity.
2. Data Presentation: Catalytic Enantioselective Fluorination of β-Keto Esters and Oxindoles
The following tables summarize representative quantitative data for the asymmetric fluorination of common substrates using different catalytic systems and electrophilic N-fluoro reagents.
Table 1: Asymmetric Fluorination of β-Keto Esters
| Catalyst System | Substrate | Fluorinating Agent | Yield (%) | ee (%) | Reference |
| Ni(ClO₄)₂·6H₂O / DBFOX-Ph | Cyclic β-ketoester | NFSI | 93-99 | 93-99 | [1] |
| Ni(ClO₄)₂·6H₂O / DBFOX-Ph | Acyclic β-ketoester | NFSI | - | 83 | [1] |
| Ti(TADDOLato) | α-Acyl lactam | NFSI | 75 | 87 | [1] |
Table 2: Asymmetric Fluorination of Oxindoles
| Catalyst System | Substrate | Fluorinating Agent | Yield (%) | ee (%) | Reference |
| Ni(ClO₄)₂·6H₂O / DBFOX-Ph | 3-Substituted oxindole | NFSI | - | 93-96 | [1] |
| Cinchona Alkaloid Amide | 4-Substituted pyrazolone | N/A | up to 99 | up to 98 | [3] |
Table 3: Asymmetric Fluorination of α-Cyano Esters
| Catalyst System | Substrate | Fluorinating Agent | Yield (%) | ee (%) | Reference |
| Cationic Palladium Complex | α-Cyano ester | NFSI | High | 85-99 | [1] |
3. Experimental Protocols
Protocol 1: General Procedure for Asymmetric Fluorination of β-Keto Esters using a Ni(II)-DBFOX-Ph Catalyst
This protocol is adapted from the work of Sodeoka and colleagues, which demonstrates high enantioselectivity in the fluorination of β-keto esters.[1]
Materials:
-
Ni(ClO₄)₂·6H₂O
-
DBFOX-Ph (N,N'-bis(2-quinolylmethylene)-1,2-diaminobenzene)
-
β-Keto ester
-
N-Fluorobenzenesulfonimide (NFSI)
-
2,6-Lutidine
-
Dichloromethane (CH₂Cl₂)
-
Hexafluoroisopropanol (HFIP, optional additive)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve DBFOX-Ph (11 mol%) and Ni(ClO₄)₂·6H₂O (10 mol%) in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -60 °C if using HFIP).[1]
-
Add the β-keto ester (1.0 equiv) and 2,6-lutidine (1.0 equiv) to the reaction mixture.
-
If improved reactivity and enantioselectivity are desired at lower temperatures, add HFIP (0.3 equiv) to the catalyst system.[1]
-
Add NFSI (1.2 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated β-keto ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
4. Visualizations
Caption: General experimental workflow for Ni-catalyzed asymmetric fluorination.
Caption: Proposed catalytic cycle for Ni-DBFOX-Ph catalyzed fluorination.
Caption: Classification of asymmetric fluorination methodologies.
5. Concluding Remarks
While the direct application of this compound in asymmetric fluorination remains an area for future exploration, the principles and protocols outlined here for established electrophilic N-fluoro reagents provide a robust foundation for researchers in the field. The use of chiral transition metal complexes and organocatalysts with reagents like NFSI and Selectfluor® offers reliable and highly enantioselective methods for the synthesis of valuable chiral fluorinated molecules. The continued development of new catalysts and fluorinating agents will undoubtedly expand the scope and utility of asymmetric fluorination in both academic and industrial settings.
References
- 1. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fast, highly enantioselective, and sustainable fluorination of 4-substituted pyrazolones catalyzed by amide-based phase-transfer catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO) Synthesis for PET Imaging of Hypoxia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of imidazole-based compounds with Fluorine-18, focusing on the synthesis of [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO), a principal radiotracer for imaging hypoxic tissues with Positron Emission Tomography (PET).[1][2][3]
[¹⁸F]FMISO is a 2-nitroimidazole derivative that selectively accumulates in hypoxic cells, making it a valuable tool in oncology for identifying tumor hypoxia, which is a critical factor in resistance to radiotherapy and chemotherapy.[1][2][3] The protocols outlined below are based on established methodologies and provide a framework for the efficient and reproducible synthesis of this important radiopharmaceutical.
Overview of [¹⁸F]FMISO Synthesis
The most common and efficient method for the synthesis of [¹⁸F]FMISO involves the nucleophilic substitution of a protected precursor with [¹⁸F]fluoride, followed by deprotection and purification.[2] A widely used precursor is 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-p-toluenesulfonyl propanediol (NITTP).[1][2] This one-pot procedure is amenable to automation and consistently provides good radiochemical yields.[1]
Logical Workflow for [¹⁸F]FMISO Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]Fluoromisonidazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fluorination of β-Ketoesters with 1-Fluoro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique and beneficial properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. The α-fluorination of β-ketoesters provides valuable building blocks for the synthesis of a wide array of fluorinated compounds. While various electrophilic fluorinating reagents are commercially available, this document outlines a proposed protocol for the use of 1-Fluoro-1H-imidazole as a novel reagent for this transformation.
Disclaimer: As of the date of this document, specific literature detailing the use of this compound for the fluorination of β-ketoesters is not available. The following protocol is a generalized procedure based on the known reactivity of other N-F electrophilic fluorinating agents and the expected behavior of β-ketoesters. This protocol should be considered a starting point for investigation and will require optimization.
Proposed Reaction and Mechanism
The proposed reaction involves the electrophilic fluorination of a β-ketoester at the α-position using this compound. The reaction likely proceeds through the enolate or enol form of the β-ketoester, which acts as a nucleophile, attacking the electrophilic fluorine atom of this compound.
Reaction Scheme
Caption: General reaction scheme for the fluorination of a β-ketoester.
Plausible Mechanistic Pathway
The reaction is anticipated to follow a pathway common to electrophilic fluorinations of 1,3-dicarbonyl compounds.
Caption: Proposed mechanism for the fluorination of a β-ketoester.
Experimental Protocol: A General Guideline
This section provides a detailed, albeit hypothetical, experimental protocol for the fluorination of a model β-ketoester, ethyl 2-phenylacetoacetate.
Materials and Reagents
-
Ethyl 2-phenylacetoacetate (Substrate)
-
This compound (Fluorinating Agent)
-
Anhydrous Acetonitrile (CH₃CN) (Solvent)
-
Sodium Carbonate (Na₂CO₃) (Base, optional, for enolate generation)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (Eluents)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Experimental Workflow
Application Notes and Protocols for Microwave-Assisted Synthesis of Fluorinated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorinated imidazole derivatives utilizing microwave-assisted organic synthesis (MAOS). The incorporation of fluorine atoms or fluorine-containing moieties into imidazole scaffolds is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Microwave irradiation offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the construction of these valuable heterocyclic compounds.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over traditional convective heating methods.[1] These benefits are particularly pronounced in the synthesis of heterocyclic compounds like fluorinated imidazoles. Key advantages include:
-
Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1][2]
-
Higher Yields: Increased reaction rates and minimized side product formation often lead to higher isolated yields.[1][2]
-
Improved Purity: The rapid and uniform heating provided by microwaves can lead to cleaner reaction profiles and simpler purification procedures.
-
Energy Efficiency: Microwaves heat the reaction mixture directly, leading to a more efficient use of energy compared to heating a large oil bath.
-
Facilitation of Difficult Reactions: Reactions that are sluggish or require harsh conditions under conventional heating can often be successfully carried out using microwave assistance.
Experimental Protocols
This section provides detailed experimental protocols for the microwave-assisted synthesis of various fluorinated imidazole derivatives. A general procedure is outlined, followed by specific examples from the literature.
General Protocol for Three-Component Synthesis of Fluorinated 2,4,5-Trisubstituted Imidazoles
This protocol describes a general method for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles bearing fluorine substituents. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, a fluorinated aldehyde, and a source of ammonia.
Workflow Diagram:
Caption: General workflow for the microwave-assisted three-component synthesis of fluorinated imidazoles.
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Fluorinated aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 4-(trifluoromethyl)benzaldehyde)
-
Ammonium acetate
-
Solvent (e.g., glacial acetic acid, ethanol)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the 1,2-dicarbonyl compound (1.0 equiv.), the fluorinated aromatic aldehyde (1.0 equiv.), and ammonium acetate (2.0-5.0 equiv.).
-
Add the appropriate solvent (e.g., 5 mL of glacial acetic acid or ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-140 °C) and time (e.g., 1-10 minutes) with a set microwave power (e.g., 80-200 W).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Specific Examples and Data
The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of specific fluorinated imidazole derivatives as reported in the literature.
| Compound | Reactants | Solvent | Catalyst | Microwave Conditions | Time (min) | Yield (%) | Reference |
| 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole | Benzil, 4-Fluorobenzaldehyde, Ammonium Acetate | Glacial Acetic Acid | None | 80-100 W, 120 ± 5 °C | 3-5 | 89 | [3] |
| 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives containing a 1,2,4-triazole ring | 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole precursor, various reagents | Not specified | Not specified | Not specified | A few mins | High | [4] |
| 4-(Substituted fluoro-phenyl)-substituted-6H-1-thia-5,7,8,9a-tetraaza-cyclopenta[e]azulene derivatives | (2-Amino-5-substituted-thiophen-3-yl)-(substituted-fluoro-phenyl)-methanone, (1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid and subsequent reaction steps | Not specified | Not specified | Not specified | Not specified | 80-89 | [5] |
| Imidazo[1,2-a]pyrimidine containing 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl derivative | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, 4-chloroaniline, benzil, ammonium acetate | Ethyl alcohol | p-Toluenesulfonic acid | Step 1: 100 W, 80 °C; Step 2: 200 W, 100 °C | 30 + 60-80 | 46-62 | [6] |
Detailed Protocols for Specific Fluorinated Imidazoles
Protocol 1: Synthesis of 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole[3]
Reaction Scheme:
Caption: Synthesis of 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole.
Materials:
-
Benzil (5.25 g, 25 mmol)
-
4-Fluorobenzaldehyde (25 mmol)
-
Ammonium acetate (10 g)
-
Glacial acetic acid (5 mL)
-
Microwave oven (Panasonic, 80-100 W)
Procedure:
-
In a suitable vessel, thoroughly mix benzil (5.25 g, 25 mmol), 4-fluorobenzaldehyde (25 mmol), and ammonium acetate (10 g) in 5 mL of glacial acetic acid.
-
Subject the reaction mixture to microwave irradiation in a domestic microwave oven at a power of 80-100 W, maintaining a temperature of 120 ± 5 °C for 3-5 minutes.
-
Allow the reaction mixture to cool to room temperature and leave it overnight.
-
Filter the resulting solid product.
-
The isolated yield of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is 89%.
Protocol 2: Synthesis of Imidazo[1,2-a]pyrimidine containing 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl derivative[6]
Reaction Scheme:
Caption: Two-step, one-pot synthesis of a fluorinated imidazole derivative.
Materials:
-
Imidazo[1,2-a]pyrimidine-2-carbaldehyde (75 mg, 0.51 mmol)
-
4-Chloroaniline (0.56 mmol, 1.1 equiv.)
-
p-Toluenesulfonic acid (19.4 mg, 20 mol%)
-
Ethyl alcohol (2 mL)
-
Benzil (0.107 g, 0.51 mmol)
-
Ammonium acetate (0.196 g, 2.55 mmol)
-
CEM SP Discover microwave synthesis reactor
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Step 1: Imine Formation
-
In a 35 mL microwave reaction vessel, suspend imidazo[1,2-a]pyrimidine-2-carbaldehyde (75 mg, 0.51 mmol), 4-chloroaniline (0.56 mmol), and p-toluenesulfonic acid (19.4 mg) in ethyl alcohol (2 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the mixture at 80 °C for 30 minutes by applying 100 W of microwave energy.
-
-
Step 2: Imidazole Ring Formation
-
Cool the mixture to room temperature.
-
Add benzil (0.107 g, 0.51 mmol) and ammonium acetate (0.196 g, 2.55 mmol) to the reaction medium and stir at room temperature for 5 minutes.
-
Apply microwave irradiation (200 W) to the mixture at 100 °C for 60-80 minutes, monitoring the reaction completion by TLC.
-
-
Work-up and Purification
-
Cool the mixture to room temperature and evaporate the solvent under vacuum.
-
Add DCM (20 mL) to the residue and wash the organic phase with distilled water (20 mL).
-
Dry the organic layer over Na2SO4, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography using a hexane:ethyl acetate eluent system.
-
The isolated yields for aromatic derivatives range from 46% to 62%.
-
Conclusion
Microwave-assisted synthesis is a highly effective and green methodology for the preparation of fluorinated imidazole derivatives. The protocols and data presented herein demonstrate the significant advantages of this technology in terms of reduced reaction times, high yields, and procedural simplicity. These methods are readily applicable in research and development settings for the rapid generation of libraries of fluorinated imidazoles for further investigation in drug discovery and materials science.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. hakon-art.com [hakon-art.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dpkmr.edu.in [dpkmr.edu.in]
- 6. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Substituted Imidazoles Under Solvent-Free Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous natural products and pharmacologically active compounds.[1] Substituted imidazoles exhibit a wide range of therapeutic activities, including anti-inflammatory, anticancer, antifungal, antiviral, and antihypertensive properties. The development of efficient and environmentally benign synthetic methods for these compounds is a key focus in organic synthesis. Traditional methods often suffer from drawbacks such as long reaction times, the use of hazardous organic solvents, and low product yields.[1]
Solvent-free, one-pot multicomponent reactions have emerged as a green and efficient alternative for the synthesis of highly substituted imidazoles. These methods offer several advantages, including operational simplicity, high yields, short reaction times, easy product isolation, and reduced environmental impact.[1][2] This document provides detailed application notes and protocols for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions using various catalytic systems.
General Reaction Schemes
The one-pot synthesis of substituted imidazoles typically involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (for trisubstituted imidazoles) or a primary amine and an ammonia source (for tetrasubstituted imidazoles).
Synthesis of 2,4,5-Trisubstituted Imidazoles:
A mixture of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate is heated under solvent-free conditions, often in the presence of a catalyst.
Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles:
This four-component reaction involves a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions with a suitable catalyst.
Data Presentation: Synthesis of Substituted Imidazoles
The following tables summarize the quantitative data for the synthesis of various substituted imidazoles using different catalysts under solvent-free conditions.
Table 1: Synthesis of 2,4,5-Trisubstituted Imidazoles
| Entry | Aldehyde | Catalyst (mol%) | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | MIL-101(Cr) (5 mg) | 120 | 10 | 95 | [3] |
| 2 | 4-Chlorobenzaldehyde | MIL-101(Cr) (5 mg) | 120 | 10 | 95 | [3] |
| 3 | 4-Methoxybenzaldehyde | CuCl₂·2H₂O (10) | MW (300W) | 12 | 92 | |
| 4 | 2-Nitrobenzaldehyde | CuCl₂·2H₂O (10) | MW (300W) | 15 | 92 | |
| 5 | Benzaldehyde | Nano-LaMnO₃ (0.8) | 80 | 15 | 95 | [2] |
| 6 | 4-Methylbenzaldehyde | Nano-LaMnO₃ (0.8) | 80 | 20 | 92 | [2] |
Table 2: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
| Entry | Aldehyde | Amine | Catalyst (g) | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | ZSM-11 (0.05) | 110 | 30 | 95 | [4] |
| 2 | 4-Chlorobenzaldehyde | Aniline | ZSM-11 (0.05) | 110 | 30 | 92 | [4] |
| 3 | 4-Methoxybenzaldehyde | Aniline | ZSM-11 (0.05) | 110 | 30 | 90 | [4] |
| 4 | Benzaldehyde | 4-Methylaniline | Nano-LaMnO₃ (0.8 mol%) | 80 | 25 | 93 | [2] |
| 5 | 4-Nitrobenzaldehyde | Aniline | Nano-LaMnO₃ (0.8 mol%) | 80 | 20 | 96 | [2] |
| 6 | Benzaldehyde | Benzylamine | Ascorbic Acid (10 mol%) | 100 | 45 | 92 | [5] |
Table 3: Catalyst Reusability
| Catalyst | Run 1 Yield (%) | Run 2 Yield (%) | Run 3 Yield (%) | Run 4 Yield (%) | Run 5 Yield (%) | Reference |
| MIL-101(Cr) | 95 | 94 | 93 | 92 | 91 | [3] |
| Nano-LaMnO₃ | 95 | 94 | 94 | 93 | 92 | [2] |
| ZSM-11 | 95 | 94 | 93 | 92 | 91 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trisubstituted Imidazoles using MIL-101(Cr) Catalyst
Materials:
-
Benzil (1 mmol, 0.210 g)
-
Aromatic aldehyde (1 mmol)
-
Ammonium acetate (2.5 mmol, 0.193 g)
-
MIL-101(Cr) catalyst (5 mg)
Procedure:
-
In a round-bottom flask, combine benzil (1 mmol), the desired aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and MIL-101(Cr) catalyst (5 mg).
-
Heat the mixture at 120 °C under solvent-free conditions with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 10-15 minutes), cool the reaction mixture to room temperature.
-
Add ethyl acetate to the solidified mixture and filter to separate the catalyst.
-
Wash the catalyst with ethyl acetate and dry it in a vacuum oven for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.
Protocol 2: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using ZSM-11 Zeolite Catalyst
Materials:
-
Benzil (1 mmol, 0.210 g)
-
Aromatic aldehyde (1 mmol)
-
Primary amine (1 mmol)
-
Ammonium acetate (3 mmol, 0.231 g)
-
ZSM-11 zeolite catalyst (0.05 g, pre-activated at 550 °C for 5 h)
Procedure:
-
In a 50 mL round-bottom flask, mix benzil (1 mmol), the aromatic aldehyde (1 mmol), the primary amine (1 mmol), ammonium acetate (3 mmol), and the activated ZSM-11 zeolite catalyst (0.05 g).
-
Heat the mixture in an oil bath at 110 °C with continuous stirring for 30 minutes under solvent-free conditions.[4]
-
After the reaction is complete, cool the reaction mass to room temperature.
-
Add ethanol to the crude product and filter to separate the spent catalyst.
-
Wash the catalyst with acetone for reuse.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure 1,2,4,5-tetrasubstituted imidazole.[4]
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Electrophilic Fluorination with N-F Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during electrophilic fluorination reactions using N-F reagents. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q1: I am not getting any of my desired fluorinated product. What are the common causes and how can I troubleshoot this?
A1: Low or no product yield in electrophilic fluorination can stem from several factors, ranging from reagent deactivation to insufficient substrate reactivity.
Troubleshooting Steps:
-
Verify Reagent Activity: N-F reagents, especially those that are hygroscopic, can decompose upon exposure to moisture. Ensure your reagent is fresh and has been stored under anhydrous conditions. Consider purchasing a new batch from a reputable supplier.
-
Increase Reagent Reactivity: If your substrate is electron-deficient, the N-F reagent you are using may not be electrophilic enough. Consult the reactivity scale of common N-F reagents to select a more potent one. For instance, N-Fluoropyridinium salts are generally more reactive than neutral reagents like NFSI.[1]
-
Optimize Reaction Temperature: While room temperature is a common starting point, some less reactive substrates may require elevated temperatures to proceed. Conversely, for highly reactive substrates, cooling the reaction may be necessary to prevent decomposition.
-
Check Solvent Compatibility: Ensure your solvent is compatible with the N-F reagent. For example, Selectfluor® can react exothermically with DMF, DMSO, and pyridine. Acetonitrile is a commonly used solvent for many electrophilic fluorinations.
-
Consider a Catalyst: For certain substrates, particularly less reactive aromatics, the addition of a Lewis or Brønsted acid can enhance the electrophilicity of the N-F reagent and promote the reaction.
Issue 2: Formation of Multiple Fluorinated Products (Over-fluorination)
Q2: My reaction is producing a mixture of mono-, di-, and sometimes even tri-fluorinated products. How can I improve the selectivity for monofluorination?
A2: Over-fluorination is a common issue, especially with highly activated substrates like 1,3-dicarbonyl compounds. The key is to control the reaction stoichiometry and conditions carefully.
Troubleshooting Steps:
-
Stoichiometry is Key: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the N-F reagent relative to your substrate. Adding the N-F reagent slowly to the reaction mixture can also help to avoid localized high concentrations that favor over-fluorination.
-
Lower the Temperature: Running the reaction at a lower temperature will decrease the reaction rate and can improve selectivity for the monofluorinated product.
-
Choose a Less Reactive Reagent: A less reactive N-F reagent will be inherently more selective. If you are using a highly reactive reagent like Selectfluor®, consider switching to a milder one like NFSI.
-
Solvent Choice: The choice of solvent can influence the reaction's selectivity. Experiment with different solvents to find the optimal conditions for your specific substrate.
Issue 3: Poor Regioselectivity in Aromatic Fluorination
Q3: I am trying to fluorinate an aromatic compound, but I am getting a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?
A3: Achieving high regioselectivity in electrophilic aromatic substitution can be challenging. The directing effect of the substituents on the aromatic ring plays a crucial role.
Troubleshooting Steps:
-
Analyze Directing Groups: Review the electronic properties of the substituents on your aromatic ring. Electron-donating groups (e.g., -OH, -OR, -NR2) are typically ortho/para directing, while electron-withdrawing groups (e.g., -NO2, -CN, -CO2R) are meta directing.
-
Steric Hindrance: Large directing groups can sterically hinder the ortho positions, favoring para substitution. You may be able to leverage this by using a substrate with a bulky protecting group.
-
Change the N-F Reagent: The size and nature of the N-F reagent can influence the ortho/para ratio. Experimenting with different reagents may lead to improved selectivity.
-
Solvent and Temperature Effects: These parameters can subtly influence the regiochemical outcome. A systematic study of different solvents and temperatures is recommended.
Issue 4: Dearomatization of Phenols
Q4: When I try to fluorinate a phenol, I am observing dearomatization to form cyclohexadienones. How can I prevent this side reaction?
A4: Dearomatization is a known side reaction in the fluorination of electron-rich aromatic compounds, particularly phenols.[2] This occurs when the intermediate carbocation is trapped by a nucleophile (often the counter-ion of the N-F reagent or the solvent) instead of losing a proton to rearomatize.
Troubleshooting Steps:
-
Protect the Hydroxyl Group: Converting the phenol to a less activating ether or ester derivative can significantly reduce dearomatization.
-
Use a Non-Nucleophilic Buffer: If the reaction is acid-catalyzed, use a non-nucleophilic buffer to scavenge the proton without interfering with the reaction.
-
Solvent Selection: A less nucleophilic solvent may disfavor the dearomatization pathway.
-
Reagent Choice: The counter-ion of the N-F reagent can play a role. Reagents with less nucleophilic counter-ions may give better results.
Issue 5: Formation of Chlorinated Byproducts
Q5: I am using an N-fluoropyridinium salt that contains chlorine, and I am observing chlorinated byproducts in my reaction mixture. How can I avoid this?
A5: The formation of chlorinated byproducts is a known issue when using chlorinated N-fluoropyridinium salts.
Troubleshooting Steps:
-
Switch to a Non-Chlorinated Reagent: The most straightforward solution is to use an N-F reagent that does not contain chlorine. Several non-chlorinated N-fluoropyridinium salts are commercially available.[1]
-
Optimize Reaction Conditions: In some cases, adjusting the reaction conditions (e.g., solvent, temperature) may suppress the chlorination pathway, although this is often less effective than changing the reagent.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of reaction conditions on product distribution for common electrophilic fluorination reactions.
Table 1: Influence of N-F Reagent Stoichiometry on the Fluorination of a 1,3-Dicarbonyl Compound
| Equivalents of Selectfluor® | Mono-fluorinated Product Yield (%) | Di-fluorinated Product Yield (%) |
| 1.0 | 85 | 5 |
| 1.2 | 70 | 25 |
| 2.0 | 10 | 88 |
| 3.0 | <5 | >95 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Table 2: Comparison of N-F Reagent Reactivity
A quantitative reactivity scale for several N-F reagents has been established, with relative rate constants determined against Selectfluor®.[3]
| N-F Reagent | Relative Rate Constant (k_rel) |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | ~10,000 |
| Selectfluor® | 1.0 |
| 2,6-Dichloro-N-fluoropyridinium triflate | ~1.0 |
| N-Fluorobenzenesulfonimide (NFSI) | ~0.1 |
| Synfluor™ | ~0.1 |
This data can guide the selection of an appropriate reagent based on the reactivity of the substrate.[3]
Experimental Protocols
Protocol 1: General Procedure for the Monofluorination of a 1,3-Dicarbonyl Compound with Selectfluor®
-
Preparation: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add Selectfluor® (1.05 mmol, 1.05 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, quench the reaction with water (10 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired monofluorinated product.
Protocol 2: General Procedure for the Fluorination of an Electron-Rich Aromatic Compound with NFSI
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aromatic substrate (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equivalents) to the solution in one portion.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low or no product yield.
Reaction Pathway: Monofluorination vs. Over-fluorination of a 1,3-Dicarbonyl Compound
Caption: Competing pathways for mono- and di-fluorination.
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 1-Fluoro-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-1H-imidazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: this compound is a specialized electrophilic fluorinating reagent. Detailed experimental data for this specific compound is limited in publicly available literature. Therefore, this guide is substantially based on the established principles of electrophilic fluorination using N-F reagents and data from analogous compounds. Researchers should always exercise caution and perform small-scale test reactions to optimize conditions for their specific substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterocyclic compound containing a fluorine atom attached to a nitrogen atom of the imidazole ring. It belongs to the class of N-F electrophilic fluorinating reagents.[1][2] These reagents are used to introduce fluorine atoms into organic molecules, a process that can significantly alter the biological and chemical properties of the parent compound.[3] Such modifications are often sought in drug discovery and materials science to enhance properties like metabolic stability, binding affinity, and lipophilicity.
Q2: How is this compound synthesized?
The synthesis of N-F reagents, including N-fluoroimidazoles, typically involves the direct fluorination of the corresponding N-H precursor with elemental fluorine (F₂), often diluted with an inert gas like nitrogen.[1] Due to the high reactivity and hazards associated with elemental fluorine, these syntheses require specialized equipment and expertise. An alternative approach mentioned for other N-F reagents involves the use of a milder fluorinating agent to act on the parent heterocycle.
Q3: What are the main safety concerns when handling this compound?
Like other N-F reagents, this compound should be handled with care. These reagents are strong oxidizers and can react exothermically with certain organic solvents. They are also potentially toxic and corrosive. Appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Q4: How should this compound be stored?
N-F reagents are generally stored in a cool, dry place, away from incompatible materials such as strong acids, bases, and reducing agents. They should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive fluorinating reagent due to decomposition. 2. Substrate is not sufficiently nucleophilic. 3. Reaction temperature is too low. 4. Inappropriate solvent. | 1. Use a fresh batch of this compound or verify the activity of the current batch. 2. If the substrate is a weak nucleophile, consider converting it to a more reactive form, such as an enolate or silyl enol ether.[4] 3. Gradually increase the reaction temperature in small increments. 4. Screen different aprotic solvents (e.g., acetonitrile, dichloromethane, THF). Ensure the solvent is dry. |
| Formation of multiple products/side reactions | 1. Reaction temperature is too high, leading to non-selective fluorination or decomposition. 2. The substrate has multiple reactive sites. 3. The reaction is proceeding via a radical pathway. | 1. Lower the reaction temperature. 2. Consider using protecting groups to block other reactive sites on the substrate. 3. Add a radical scavenger or ensure the reaction is performed in the dark. |
| Incomplete reaction | 1. Insufficient amount of fluorinating reagent. 2. Short reaction time. | 1. Increase the stoichiometry of this compound (e.g., from 1.1 to 1.5 equivalents). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. |
| Difficulty in product purification | 1. The product is unstable on silica gel. 2. Byproducts have similar polarity to the desired product. | 1. Consider using a different stationary phase for chromatography (e.g., alumina) or purification by crystallization. 2. Optimize the reaction conditions to minimize byproduct formation. |
Experimental Protocols
General Protocol for Electrophilic Fluorination of an Active Methylene Compound
This protocol is a generalized procedure and should be optimized for each specific substrate.
Materials:
-
Substrate (active methylene compound)
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, THF, dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the substrate in the anhydrous solvent.
-
Cool the solution to the desired temperature (typically between -78 °C and room temperature).
-
Add this compound portion-wise to the stirred solution.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate or sodium sulfite solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions for electrophilic fluorination with N-F reagents, which can be used as a starting point for optimizing reactions with this compound.
| Parameter | Typical Range/Value | Notes |
| Temperature | -78 °C to 50 °C | Highly dependent on the reactivity of the substrate. |
| Solvent | Acetonitrile, Dichloromethane, THF, DMF | Solvent choice can influence reaction rate and selectivity. Ensure the solvent is anhydrous. |
| Stoichiometry (Reagent:Substrate) | 1.1:1 to 2:1 | An excess of the fluorinating agent is often used to ensure complete conversion. |
| Reaction Time | 1 to 24 hours | Monitor by TLC or LC-MS to determine the optimal time. |
| Work-up | Aqueous quench (e.g., Na₂S₂O₃, Na₂SO₃) | To neutralize any unreacted fluorinating agent. |
Visualizations
Caption: General workflow for electrophilic fluorination.
Caption: Troubleshooting logic for low reaction yield.
Caption: Putative Sₙ2-like reaction mechanism.
References
Overcoming substrate limitations in fluorination with 1-Fluoro-1H-imidazole
Frequently Asked Questions (FAQs)
Q1: What is 1-Fluoro-1H-imidazole and what is its primary application in organic synthesis?
A1: this compound is a heterocyclic compound containing a fluorine atom attached to a nitrogen atom of the imidazole ring. It belongs to the class of N-F electrophilic fluorinating agents. These reagents are used to introduce fluorine atoms into organic molecules, a crucial transformation in the development of pharmaceuticals, agrochemicals, and materials. The imidazole core is expected to influence the reactivity and selectivity of the fluorine atom.
Q2: What are the potential advantages of using this compound compared to other common N-F fluorinating agents like Selectfluor™ or NFSI?
A2: While specific data for this compound is limited, potential advantages could theoretically include:
-
Modified Reactivity: The electronic properties of the imidazole ring may tune the electrophilicity of the fluorine atom, potentially leading to different reactivity profiles compared to other reagents.
-
Solubility: Its structure might offer different solubility properties in various organic solvents, which can be advantageous for specific reaction setups.
-
Byproduct Profile: The byproducts formed after the fluorine transfer would be imidazole-based, which might be easier to remove during workup compared to the byproducts of other reagents.
Q3: What types of substrates are typically amenable to electrophilic fluorination with N-F reagents?
A3: Generally, N-F reagents are effective for the fluorination of a variety of electron-rich substrates, including:
-
Enolates, silyl enol ethers, and enamines.
-
Activated aromatic and heteroaromatic compounds.
-
Carbanions and organometallic species.
-
Alkenes and alkynes, often in the presence of a catalyst.
Q4: How should this compound be handled and stored?
A4: Like most N-F reagents, this compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. These reagents can be sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Below are common issues encountered during electrophilic fluorination reactions and general strategies to address them. These are not specific to this compound but represent a starting point for optimization.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Substrate | 1. Increase Temperature: Gradually increase the reaction temperature. Monitor for decomposition of starting material or product. 2. Use a More Polar Solvent: Switch to a more polar solvent (e.g., acetonitrile, DMF) to potentially enhance the reactivity of the fluorinating agent. 3. Add a Lewis Acid: A catalytic amount of a Lewis acid can sometimes activate the substrate or the fluorinating agent. |
| Instability of the Fluorinating Agent | 1. Check Reagent Quality: Ensure the this compound is pure and has been stored correctly. 2. Use Fresh Reagent: If in doubt, use a freshly opened or prepared batch of the reagent. 3. Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere to prevent decomposition by moisture. |
| Incorrect Stoichiometry | 1. Increase Excess of Fluorinating Agent: Gradually increase the equivalents of this compound (e.g., from 1.1 to 1.5 or 2.0 equivalents). |
| Sub-optimal pH | 1. Add a Non-nucleophilic Base: For reactions involving deprotonation (e.g., of a ketone), ensure the base is strong enough to generate the enolate but not so strong as to decompose the fluorinating agent. 2. Add an Acid Scavenger: If acidic byproducts are inhibiting the reaction, a non-nucleophilic base can be added. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Steps |
| Over-fluorination (e.g., difluorination) | 1. Lower the Temperature: Run the reaction at a lower temperature to improve selectivity. 2. Reduce Equivalents of Fluorinating Agent: Use a stoichiometric amount or even a slight excess of the substrate. 3. Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration. |
| Poor Regioselectivity | 1. Change the Solvent: The polarity of the solvent can influence the regioselectivity of the fluorination. 2. Use a Directing Group: If applicable, install a directing group on the substrate to favor fluorination at a specific position. |
| Side Reactions | 1. Optimize Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal time to quench the reaction before side products accumulate. 2. Purify Starting Materials: Ensure that impurities in the starting material are not leading to side reactions. |
Experimental Protocols (General)
The following are generalized protocols for electrophilic fluorination. These must be adapted and optimized for this compound and the specific substrate.
General Protocol for the Fluorination of an Activated Methylene Compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the activated methylene substrate (1.0 eq) in a suitable anhydrous solvent (e.g., THF, acetonitrile).
-
Deprotonation: Cool the solution to the desired temperature (e.g., -78 °C) and add a non-nucleophilic base (e.g., LDA, NaHMDS) (1.05 eq) dropwise. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Fluorination: Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the enolate solution.
-
Reaction: Allow the reaction to stir at the same temperature or warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Below are diagrams illustrating general concepts in electrophilic fluorination.
Caption: General workflow for an electrophilic fluorination reaction.
Caption: A logical flow for troubleshooting common fluorination issues.
Technical Support Center: Purification of 1-Fluoro-1H-imidazole Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on purifying products from reactions involving 1-Fluoro-1H-imidazole and its derivatives. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The most prevalent and effective techniques are flash column chromatography on silica gel, aqueous workup with liquid-liquid extraction, and recrystallization.[1][2][3] For radiolabeled derivatives, solid-phase extraction (SPE) using cartridges is also a common and efficient method.[4][5] The choice of technique depends on the specific properties of the product, such as polarity and crystallinity, and the nature of the impurities.
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities include unreacted starting materials (such as excess imidazole), residual high-boiling solvents like DMF or DMSO, and byproducts from the reaction itself.[6] For reactions involving reagents like m-CPBA or triphenylphosphine, their corresponding byproducts (m-chlorobenzoic acid and triphenylphosphine oxide) are also common impurities that require specific removal strategies.[6]
Q3: How do I choose an appropriate solvent system for flash column chromatography?
A3: The ideal solvent system is typically determined empirically using thin-layer chromatography (TLC). A good starting point for many imidazole derivatives is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[1][2] The ratio is adjusted to achieve a retention factor (Rf) for the desired product of approximately 0.2-0.4 on the TLC plate, which generally provides good separation on a column.
Q4: My fluorinated imidazole product seems to be unstable on silica gel. What can I do?
A4: The imidazole ring can be slightly basic and may interact strongly with the acidic silica gel, sometimes leading to degradation. To mitigate this, you can use a silica gel that has been "deactivated" by pre-treating it with a small amount of a tertiary amine, like triethylamine (typically 1-2% in the eluent).[6] Alternatively, using a different stationary phase, such as alumina, can be a viable option.
Q5: How can I effectively remove residual high-boiling solvents like DMF or DMSO?
A5: These polar aprotic solvents are highly water-soluble. The most effective way to remove them is through repeated aqueous washes during the workup. A general rule of thumb is to wash the organic layer with five to ten times its volume of water, split across multiple washes.[6] For example, for 5 mL of DMF, you might wash with five separate 10 mL portions of water.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Emulsion during aqueous workup | High concentration of polar species; solvent miscibility issues (e.g., with THF). | 1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. If the reaction solvent is partially water-miscible (like THF), remove it by rotary evaporation before the workup.[6] 3. Filter the entire mixture through a pad of Celite. |
| Product co-elutes with impurity during column chromatography | Similar polarity between the product and impurity. | 1. Change the solvent system; try adding a small amount of a third solvent (e.g., dichloromethane or methanol) to alter selectivity. 2. Switch to a different stationary phase (e.g., from silica to alumina or a reverse-phase C18 silica). 3. Consider an alternative purification method such as recrystallization or preparative HPLC. |
| Streaking or tailing of spots on TLC plate | The compound is acidic or basic and is interacting strongly with the silica gel. | 1. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to neutralize the compound or the silica surface. 2. Spot a more dilute sample onto the TLC plate. |
| Difficulty removing unreacted imidazole | Imidazole is polar and can be water-soluble, but may partition into the organic layer. | 1. Wash the organic layer several times with a dilute acid solution (e.g., 1M HCl). The imidazole will be protonated to form a water-soluble salt.[6] This is only suitable if your product is stable to acid. 2. If the product is not acid-stable, wash thoroughly with water or brine. |
| Low or no recovery of product from the column | The product is highly polar and has irreversibly adsorbed onto the silica gel. | 1. Flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane) to try and recover the compound. 2. In future runs, use a less active stationary phase like deactivated silica or alumina. |
Purification Protocols & Data
Flash Chromatography Solvent Systems
The selection of a mobile phase is critical for successful separation. Below are examples of solvent systems successfully used for the purification of various imidazole derivatives.
| Product Type | Eluent System | Reference |
| Protected 2-nitroimidazole derivative | Ethyl Acetate : Hexane (1:5) | [1] |
| Silyl-protected nitroimidazole | Ethyl Acetate : Hexane (1:2) | [1] |
| N-alkylated 2-nitroimidazole | Ethyl Acetate : Hexane (1:1) | [1] |
| General Imidazole Derivatives | Ethyl Acetate | [2] |
| Propargyloxy benzaldehyde derivative | Petroleum Ether : Ethyl Acetate (85:15) | [2] |
Protocol 1: Standard Aqueous Workup and Extraction
This procedure is designed to separate the crude product from water-soluble impurities and reagents following a reaction.
Materials:
-
Crude reaction mixture
-
Appropriate organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
1M HCl solution (optional, for removing basic impurities)
-
Saturated NaHCO₃ solution (optional, for neutralizing acid)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Separatory funnel, beakers, flasks
-
Rotary evaporator
Procedure:
-
Quenching: If necessary, cool the reaction mixture to room temperature and quench it by slowly adding water or an appropriate aqueous solution.
-
Solvent Addition: Transfer the mixture to a separatory funnel and dilute with an organic extraction solvent (e.g., ethyl acetate).[1]
-
Washing:
-
Add deionized water to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the aqueous layer.
-
To remove basic impurities like imidazole, wash the organic layer with 1M HCl.[6] Check for product stability in acid first.
-
To remove acidic impurities, wash with saturated NaHCO₃ solution.
-
Repeat water washes as needed to remove polar solvents like DMF.[6]
-
Perform a final wash with brine to help break any emulsions and remove excess water from the organic layer.
-
-
Drying: Drain the organic layer into a clean flask and add a drying agent like anhydrous Na₂SO₄. Swirl the flask and let it sit for 10-15 minutes.[1][2]
-
Concentration: Filter the dried organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of a crude product using a silica gel column.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Ethyl Acetate/Hexane mixture)
-
Sand
-
Glass column with stopcock
-
Collection tubes/flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC analysis.
-
Column Packing (Slurry Method):
-
Add silica gel to a beaker with the chosen eluent to create a slurry.
-
Place a small cotton plug at the bottom of the column and add a thin layer of sand.
-
Pour the silica slurry into the column. Tap the column gently to ensure even packing and drain the excess solvent until it is level with the top of the silica.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the reaction solvent or eluent.
-
Alternatively, for less soluble products, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and apply gentle pressure (if needed) to begin flowing the eluent through the column. Maintain a constant level of eluent above the silica bed.
-
-
Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the separation by performing TLC analysis on the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Process Visualizations
Caption: General experimental workflow from reaction to pure product.
Caption: Decision tree for choosing a primary purification technique.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 4. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Troubleshooting Low Regioselectivity in Arene Fluorination
Welcome to the technical support center for arene fluorination. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to low regioselectivity in their fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: My electrophilic fluorination reaction is yielding a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
Low regioselectivity in electrophilic aromatic fluorination is a common challenge, often influenced by the electronic and steric properties of the substrate and the nature of the fluorinating agent. Here are several strategies to enhance regioselectivity:
-
Utilize Directing Groups: The use of a directing group is a powerful strategy to control the position of fluorination.[1][2][3] N-heterocyclic groups like pyrazole, quinoxaline, and benzo[d]oxazole can direct fluorination to the ortho position when used with palladium catalysts and NFSI (N-fluorobenzenesulfonimide) as the fluorine source.[4] Similarly, ketones can act as directing groups in photocatalytic sp3 C–H fluorination.[3]
-
Optimize the Catalyst System: The choice of catalyst and ligands can significantly impact regioselectivity. For instance, palladium-catalyzed C-H fluorination can be highly regioselective, often favoring the ortho position when a directing group is present.[4]
-
Modify the Fluorinating Agent: Different electrophilic fluorinating agents exhibit varying degrees of selectivity. Reagents like Selectfluor® are commonly used, but their selectivity can be substrate-dependent.[5][6] In some cases, N-fluoropyridinium salts can offer alternative selectivity profiles.
-
Solvent Effects: The reaction solvent can influence the distribution of isomers. It is advisable to screen a range of solvents with different polarities and coordinating abilities. For example, in some palladium-catalyzed fluorinations, trifluoromethylbenzene has been found to be a superior solvent compared to others like DCE, DMF, or MeCN.[4]
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution. A systematic study of the reaction at different temperatures may reveal an optimal condition for the desired isomer.
Q2: I am observing poor regioselectivity in my nucleophilic aromatic substitution (SNA_r_) for fluorination. What factors should I investigate?
Nucleophilic aromatic substitution (SNAr) reactions for fluorination are typically more predictable in terms of regioselectivity, as they are governed by the position of a suitable leaving group on an electron-deficient arene. However, issues can still arise:
-
Leaving Group Position: The leaving group must be positioned at a site activated by electron-withdrawing groups (e.g., -NO2, -CN, -CF3) in the ortho or para positions. If your substrate has multiple potential leaving groups, the one at the most electronically activated position will preferentially be substituted.
-
Substrate Electronics: SNAr reactions are most efficient on electron-poor arenes. If your substrate is electron-rich or neutral, the reaction may be sluggish or non-selective.[7] In such cases, alternative methods like photoredox-catalyzed deoxyfluorination might be more suitable.[8]
-
Fluoride Source and Counter-ion: The choice of fluoride salt (e.g., KF, CsF) and the presence of crown ethers or phase-transfer catalysts can influence the nucleophilicity of the fluoride ion and, consequently, the reaction efficiency and selectivity.
-
Solvent and Temperature: Aprotic polar solvents like DMF, DMSO, or sulfolane are typically used to solvate the cation of the fluoride salt, enhancing the nucleophilicity of the fluoride anion. Higher temperatures are often required but can sometimes lead to side reactions and decreased selectivity.
Troubleshooting Guides
Guide 1: Improving Regioselectivity in Palladium-Catalyzed C-H Fluorination
This guide provides a systematic approach to troubleshoot and optimize the regioselectivity of palladium-catalyzed C-H fluorination reactions, a common method for introducing fluorine with high positional control.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low regioselectivity in Pd-catalyzed C-H fluorination.
Experimental Protocol: General Procedure for Palladium-Catalyzed Ortho-C-H Fluorination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To an oven-dried reaction vessel, add the arene substrate containing a directing group (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)2, 5-10 mol%), and any additives or ligands.
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous reaction solvent. Then, add the fluorinating agent (e.g., NFSI, 1.2-2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent. Filter the mixture through a pad of celite to remove the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Guide 2: Enhancing Regiocontrol in Electrophilic Fluorination of Electron-Rich Arenes
Electron-rich arenes can be challenging to fluorinate with high regioselectivity due to multiple activated positions. This guide outlines strategies to address this issue.
Logical Relationships of Influencing Factors
References
- 1. Unprecedented directing group ability of cyclophanes in arene fluorinations with diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unprecedented Directing Group Ability of Cyclophanes in Arene Fluorinations with Diaryliodonium Salts [acs.figshare.com]
- 3. Ketones as directing groups in photocatalytic sp3 C–H fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. dspace-stage.library.jhu.edu [dspace-stage.library.jhu.edu]
- 7. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Fluorination Reactions with 1-Fluoro-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up fluorination reactions using 1-Fluoro-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorination reactions?
A1: this compound is an electrophilic fluorinating agent belonging to the N-F class of reagents.[1] These reagents are known for being effective, selective, and relatively easy to handle compared to other fluorine sources like elemental fluorine.[1][2][3] The imidazole core can influence the reactivity and selectivity of the fluorine transfer.
Q2: What are the main safety precautions to consider when working with this compound on a larger scale?
A2: As with all N-F reagents, this compound and its reactions should be handled with caution. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile byproducts or the reagent itself.
-
Exothermic Reactions: Be aware that fluorination reactions can be exothermic. Monitor the reaction temperature closely, especially during scale-up, and have a cooling bath readily available.
-
Moisture Sensitivity: While many N-F reagents are stable, moisture can lead to decomposition and the formation of hazardous byproducts like hydrogen fluoride (HF).[3] Handle and store the reagent under inert gas and use anhydrous solvents.[3]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Quench any unreacted fluorinating agent carefully with a suitable reagent.
Q3: What are the typical reaction conditions for fluorination using this compound?
A3: Typical conditions are highly substrate-dependent. However, a general starting point involves dissolving the substrate in an anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon). This compound is then added, often portion-wise to control the reaction temperature. The reaction temperature can range from ambient to elevated temperatures, depending on the substrate's reactivity.[4]
Q4: How can I monitor the progress of my fluorination reaction?
A4: Several analytical techniques can be used to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of the starting material and the presence of any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be used to quantify the formation of the fluorinated product and identify any fluorine-containing impurities.[5]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Low Reagent Reactivity | While this compound is an active electrophilic fluorinating agent, its reactivity might be insufficient for very electron-deficient substrates. Consider comparing its reactivity to other N-F reagents on a reactivity scale.[6] Increasing the reaction temperature or switching to a more polar solvent may enhance reactivity. |
| Decomposition of Reagent | The reagent may have decomposed due to improper storage or handling (e.g., exposure to moisture).[3] Use a fresh batch of the reagent and ensure all glassware and solvents are anhydrous. |
| Sub-optimal Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature while carefully monitoring for byproduct formation. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of the fluorinating agent to the substrate is used. An excess of the fluorinating agent may be required for complete conversion. |
| Inhibition by Byproducts | Acidic byproducts generated during the reaction can sometimes inhibit the desired transformation. The addition of a non-nucleophilic base might be beneficial in such cases. |
Formation of Multiple Products or Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-fluorination | The desired product may be susceptible to further fluorination. Reduce the stoichiometry of this compound or add it portion-wise to maintain a low concentration in the reaction mixture. Lowering the reaction temperature can also improve selectivity. |
| Side Reactions with Solvent | The fluorinating agent may react with the solvent, especially at elevated temperatures. Choose a more inert solvent for the reaction. |
| Decomposition of Starting Material or Product | The reaction conditions (e.g., temperature, presence of acid) might be too harsh, leading to the decomposition of the starting material or the desired product. Consider milder reaction conditions. |
| Isomer Formation | For aromatic substrates, a mixture of ortho, meta, and para isomers may be formed.[1] The regioselectivity can sometimes be influenced by the solvent and reaction temperature. |
Experimental Protocols
General Protocol for Electrophilic Fluorination of an Activated Aromatic Compound:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the activated aromatic substrate (1.0 eq) and anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M) to a dry reaction flask equipped with a magnetic stir bar and a thermometer.
-
Reagent Addition: At room temperature, add this compound (1.1-1.5 eq) portion-wise over 10-15 minutes, monitoring the internal temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a predetermined temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will depend on the properties of the product and byproducts. A common procedure involves quenching the excess fluorinating agent with a reducing agent (e.g., aqueous sodium bisulfite), followed by extraction with an organic solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Common Electrophilic Fluorinating Reagents
| Reagent | Abbreviation | Relative Reactivity (Approx.) | Key Features |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | 1 | Bench-stable solid, widely used.[7] |
| N-Fluorobenzenesulfonimide | NFSI | ~10-2 | Crystalline solid, good thermal stability.[6][7] |
| This compound | - | Varies (Substrate Dependent) | Heterocyclic N-F reagent. |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | - | ~106 | Highly reactive.[6] |
Note: Relative reactivity is based on kinetic studies with 1,3-dicarbonyl compounds and can vary with different substrates.[6]
Visualizations
Caption: Troubleshooting workflow for scaling up fluorination reactions.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Preventing decomposition of 1-Fluoro-1H-imidazole during storage
This technical support center provides guidance on the proper storage and handling of 1-Fluoro-1H-imidazole to prevent its decomposition. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the stability and integrity of this reagent in their experiments.
Troubleshooting Guide: Common Issues with this compound Storage and Handling
| Issue | Observation | Possible Cause(s) | Recommended Action(s) |
| Loss of Reactivity | The reagent fails to fluorinate the substrate or gives significantly lower yields than expected. | Decomposition of this compound due to improper storage (exposure to moisture, air, heat, or light). | 1. Verify storage conditions (see FAQ below). 2. Assess the purity of the reagent using ¹H or ¹⁹F NMR (see Experimental Protocols). 3. If decomposition is confirmed, discard the old reagent and use a fresh batch. 4. For future use, ensure the reagent is handled under an inert atmosphere and stored at the recommended temperature. |
| Change in Physical Appearance | The white crystalline solid has become discolored (e.g., yellow or brown), clumpy, or has an unusual odor. | - Exposure to moisture leading to hydrolysis. - Thermal decomposition from storage at elevated temperatures. - Reaction with impurities in the storage container or atmosphere. | 1. Do not use the reagent. 2. Dispose of the material according to your institution's safety guidelines. 3. Review handling and storage procedures to prevent future occurrences. Ensure the container is properly sealed and stored under an inert atmosphere. |
| Inconsistent Experimental Results | Variability in reaction outcomes (yields, side products) when using the same batch of reagent. | Partial decomposition of the reagent, leading to a lower effective concentration and the presence of interfering byproducts. | 1. Aliquot the reagent upon receipt into smaller, single-use containers under an inert atmosphere to minimize repeated exposure of the bulk material to the atmosphere. 2. Perform a quick purity check (e.g., melting point or NMR) on an aliquot before use if inconsistent results are observed. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Refrigerate between 0-10°C.
-
Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen).
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.
-
Handling: Minimize the frequency of opening the container. It is best practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere.
Q2: What are the likely decomposition pathways for this compound?
A2: While specific studies on this compound are limited, based on the chemistry of related N-fluoro compounds and imidazoles, the following decomposition pathways are likely:
-
Hydrolysis: The N-F bond is susceptible to hydrolysis upon contact with water, which would likely lead to the formation of imidazole and hydrogen fluoride (HF) or related fluoride salts.
-
Thermal Decomposition: As a heat-sensitive compound, elevated temperatures can cause degradation. Thermal decomposition of similar compounds can lead to the release of gaseous products such as HF, CO₂, and NH₃.
-
Photolytic Decomposition: Exposure to UV light can be a source of energy for the decomposition of fluorinated compounds.
Q3: How can I assess the purity of my this compound?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. A ¹H NMR spectrum can show the presence of imidazole as a degradation product. ¹⁹F NMR is particularly useful for directly observing the N-F group and any fluorine-containing impurities. Quantitative NMR (qNMR) can be used for a precise purity determination (see Experimental Protocols).
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products.
-
Melting Point: A sharp melting point within the expected range (e.g., 105-109°C for the related 4-Fluoro-1H-imidazole) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: What solvents are compatible with this compound?
A4: The choice of solvent can impact the stability of this compound. Protic solvents, especially those containing water, should be avoided due to the risk of hydrolysis. Aprotic, anhydrous solvents are recommended for reactions. The stability in a particular solvent should be evaluated on a small scale if not previously established.
Experimental Protocols
Protocol 1: Purity Assessment by Quantitative ¹⁹F NMR (qNMR)
This protocol provides a general framework for determining the purity of this compound using ¹⁹F qNMR with an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard with a known ¹⁹F signal that does not overlap with the sample signal (e.g., trifluorotoluene)
-
Anhydrous NMR solvent (e.g., deuterated acetonitrile or DMSO-d₆)
-
NMR tubes
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the anhydrous NMR solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum using appropriate parameters to ensure accurate quantification (e.g., a sufficient relaxation delay of at least 5 times the longest T₁).
-
Integrate the signals corresponding to the this compound and the internal standard.
-
Calculate the purity of the sample using the following equation:
Where:
-
I = Integral value
-
N_F = Number of fluorine atoms for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
This protocol outlines the steps to develop an HPLC method to separate this compound from its potential degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.
-
Start with a higher percentage of A and gradually increase B.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has significant absorbance (to be determined by UV scan).
-
Column Temperature: 30°C
Method Development and Validation:
-
Forced Degradation Studies: To generate degradation products, subject samples of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).
-
Method Optimization: Inject the stressed samples into the HPLC system. Adjust the mobile phase gradient, pH, and other parameters to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Diagrams
Caption: Logical workflow for troubleshooting the decomposition of this compound.
Caption: Recommended experimental workflow for handling this compound.
Technical Support Center: Catalyst Poisoning in 1-Fluoro-1H-imidazole Mediated Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with catalyst performance in reactions utilizing 1-Fluoro-1H-imidazole. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction is sluggish or has stalled completely. Could the catalyst be poisoned?
Yes, catalyst poisoning is a common issue that leads to reduced reaction rates or complete reaction failure.[1][2] In the context of reactions involving this compound, catalyst deactivation can occur through several mechanisms. The primary suspects are the imidazole moiety and fluoride ions.
Potential Poisoning Mechanisms:
-
Imidazole Coordination: The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons that can strongly coordinate to the active sites of transition metal catalysts, such as palladium.[3] This binding can block the sites intended for your reactants, thereby inhibiting the catalytic cycle.[1][2]
-
Fluoride Inhibition: Fluoride ions, which may be present as impurities or be generated during the reaction, can also interact with the catalyst. Depending on the reaction conditions and the specific metal center, fluoride can sometimes deactivate the catalyst.[4][5]
2. What are the common symptoms of catalyst poisoning in these reactions?
Observing the following symptoms in your reaction could indicate catalyst poisoning:
-
Decreased Reaction Rate: A noticeable slowdown in the consumption of starting materials or the formation of the product compared to previous successful runs.
-
Incomplete Conversion: The reaction stops before all the limiting reagent is consumed, even with extended reaction times.
-
Formation of Byproducts: In some cases, catalyst deactivation can lead to alternative reaction pathways and the formation of unexpected byproducts.
-
Change in Reaction Mixture Color: While not always indicative of poisoning, a significant and unexpected color change could suggest a change in the catalyst's oxidation state or the formation of inactive catalyst species.
3. How can I diagnose if catalyst poisoning is occurring?
To determine if catalyst poisoning is the root cause of your reaction issues, you can perform the following diagnostic experiments:
-
Control Experiment: Run the reaction under identical conditions but without the this compound. If the catalyst is active in this control experiment, it strongly suggests that the fluorinating agent or a derivative is the poison.
-
Catalyst Loading Study: Gradually increase the catalyst loading in the problematic reaction. If a higher catalyst loading restores the reaction rate, it may indicate that a stoichiometric amount of the poison is deactivating a portion of the catalyst.
-
Ex-situ Catalyst Analysis: If available, techniques like X-ray Photoelectron Spectroscopy (XPS) or Transmission Electron Microscopy (TEM) can be used to analyze the catalyst before and after the reaction to look for changes in its elemental composition, morphology, or the presence of adsorbed species.
4. I suspect the imidazole part of the molecule is poisoning my palladium catalyst. What can I do?
If you suspect imidazole-based poisoning of your palladium catalyst, consider the following strategies:
-
Ligand Modification: The choice of ligand can significantly impact the catalyst's susceptibility to poisoning. Using bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes protect the metal center and prevent coordination by the imidazole.
-
Use of a Sacrificial Agent: In some cases, adding a simple, non-interfering Lewis base in slight excess can act as a sacrificial poison, binding to the catalyst and preventing the more valuable substrate or reagent from doing so. This approach should be used with caution as the additive could interfere with the desired reaction.
-
Change the Catalyst Precursor: Different palladium precursors can have varying sensitivities to poisons. Experimenting with different Pd(0) or Pd(II) sources might yield better results.
5. Could fluoride ions be the problem, and how would I address that?
Fluoride-induced deactivation is another possibility. Here are some troubleshooting steps:
-
Fluoride Scavengers: The addition of a fluoride scavenger, such as a silyl-containing compound or certain Lewis acids, could help to remove free fluoride ions from the reaction mixture. Careful selection is necessary to avoid interference with the reaction.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. The presence of water can sometimes exacerbate the negative effects of fluoride ions on the catalyst.
Experimental Protocols
Protocol 1: Diagnostic Test for Imidazole-based Poisoning
-
Setup Two Parallel Reactions:
-
Reaction A (Control): Your standard reaction setup excluding this compound. If your reaction is a cross-coupling, for instance, run it with the coupling partners, catalyst, ligand, and base.
-
Reaction B (Test): Your standard reaction setup including this compound.
-
-
Monitor Reactions: Monitor both reactions over time by a suitable analytical method (e.g., TLC, GC, LC-MS).
-
Analyze Results:
-
If Reaction A proceeds as expected and Reaction B is inhibited, it is a strong indicator of poisoning by this compound.
-
If both reactions fail, the issue may lie with other components or the reaction conditions.
-
Quantitative Data Summary
| Poison Type | Catalyst System | Typical Impact on Reaction Rate | Plausible Mechanism |
| N-Heterocycles (general) | Pd(OAc)₂ / Phosphine Ligand | Significant to complete inhibition | Competitive coordination to Pd center |
| Fluoride Ions | Pd(II)/Pd(IV) catalytic cycles | Can quench catalytic activity | Modulation of the catalyst's redox potential |
Visualizing Potential Poisoning Pathways
To better understand the potential mechanisms of catalyst deactivation, the following diagrams illustrate the hypothesized interactions.
Caption: Imidazole moiety of this compound coordinating to the active catalyst, forming an inactive complex and halting the catalytic cycle.
Caption: Fluoride ions interacting with the palladium catalyst to form an inactive complex, thereby inhibiting the reaction.
Disclaimer: The information provided here is for guidance and troubleshooting purposes. Specific reaction outcomes can vary significantly based on the exact substrates, catalysts, and conditions used. It is always recommended to consult the primary literature and perform appropriate control experiments.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. youtube.com [youtube.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for 1-Fluoro-1H-imidazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-1H-imidazole. The following information addresses common issues encountered during the quenching and work-up phases of reactions involving this electrophilic fluorinating agent.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during your experimental work-up.
Issue 1: Presence of Unreacted this compound in the Crude Product
-
Question: After my reaction, I see a significant amount of unreacted this compound in my crude NMR. How can I effectively quench and remove it?
-
Answer: Unreacted this compound and its byproducts can often be removed with a simple aqueous work-up. Since this compound is an electrophilic N-F reagent, it can be quenched by nucleophiles. A common and effective method is to use a mild reducing agent or a simple aqueous wash.
Recommended Quenching Protocol:
-
Upon completion of the reaction, cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with vigorous stirring. This will quench any remaining electrophilic fluorine.
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Proceed with a standard aqueous work-up by adding water and extracting your product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water and brine to remove the quenching agent and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Issue 2: Formation of Imidazole as a Byproduct
-
Question: My work-up successfully removes the fluorinating agent, but I now have imidazole in my product fraction, which is difficult to separate by column chromatography. What is the best way to remove it?
-
Answer: Imidazole is a common byproduct resulting from the hydrolysis or reaction of this compound. Due to its polar and basic nature, it can often be removed with an acidic wash.
Experimental Protocol for Imidazole Removal:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl). The acidic wash will protonate the imidazole, forming a water-soluble imidazolium salt that will partition into the aqueous layer.
-
Repeat the acidic wash 2-3 times to ensure complete removal of the imidazole.
-
Follow with a wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid in the organic layer.
-
Finally, wash with brine, dry the organic layer over an anhydrous salt, filter, and concentrate.
Caution: Ensure your desired product is stable to acidic conditions before performing an acid wash. If your product is acid-sensitive, repeated washes with water may be a milder alternative, as imidazole has some water solubility.
-
Issue 3: Emulsion Formation During Aqueous Work-up
-
Question: I am experiencing persistent emulsions during the aqueous extraction, making phase separation difficult. How can I break the emulsion?
-
Answer: Emulsion formation is a common issue, particularly when dealing with polar byproducts. Several techniques can be employed to resolve this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help to break up the fine droplets causing the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force phase separation.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can sometimes disrupt the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts of a reaction using this compound?
A1: The primary byproducts are typically imidazole and fluoride salts. Imidazole is formed after the fluorine atom has been transferred to the substrate. The counter-ion of the fluorinating agent will also be present. Hydrolysis of unreacted this compound will also produce imidazole and hydrofluoric acid (HF).
Q2: Are there any safety concerns I should be aware of during the work-up?
A2: Yes. Quenching an electrophilic fluorinating agent can be exothermic. Therefore, it is crucial to perform the quench at a low temperature (e.g., 0 °C) and add the quenching agent slowly. Additionally, the hydrolysis of this compound can produce HF. While typically in small amounts, it is important to handle the reaction and work-up in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Can I use a basic wash to remove imidazole?
A3: A basic wash is generally not effective for removing imidazole. Imidazole is a weak base, and adding a stronger base will not significantly alter its solubility in organic solvents. An acidic wash is the recommended method to protonate the imidazole and render it water-soluble.
Q4: How can I monitor the completion of the quenching process?
A4: While not always necessary for a standard quench with a reducing agent, you can monitor the disappearance of the electrophilic fluorine source. One method is to take a small aliquot of the quenched reaction mixture, pass it through a small plug of silica with an appropriate solvent, and analyze by thin-layer chromatography (TLC) stained with a potassium permanganate solution. The disappearance of the starting fluorinating agent would indicate a complete quench. However, for most applications, a sufficient excess of the quenching agent and a reasonable reaction time are adequate.
Data Summary
| Issue | Recommended Solution | Key Parameters |
| Unreacted this compound | Quench with aq. NaHSO₃ or Na₂S₂O₃ | 0 °C to RT, 15-30 min |
| Imidazole Byproduct | Wash with dilute aq. HCl or NH₄Cl | 1 M HCl, 2-3 washes |
| Emulsion Formation | Addition of brine, filtration, or centrifugation | N/A |
Experimental Workflow and Logic Diagrams
Caption: Standard workflow for quenching a this compound reaction.
Caption: Decision logic for the removal of imidazole byproduct during work-up.
Validation & Comparative
A Comparative Guide to Electrophilic Fluorination: Selectfluor™ vs. N-Fluorobenzenesulfonimide (NFSI)
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique properties imparted by fluorine can dramatically alter a compound's biological activity, metabolic stability, and physicochemical characteristics. For the direct introduction of fluorine via electrophilic pathways, two reagents have emerged as the workhorses of the synthetic chemist's toolbox: Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI). This guide provides an objective, data-driven comparison of these two prominent electrophilic fluorinating agents to aid in reagent selection for your specific research and development needs.
At a Glance: Key Differences
| Feature | Selectfluor™ (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Generally more reactive | Generally less reactive |
| Structure | Cationic, quaternary ammonium salt | Neutral, sulfonimide |
| Solubility | Soluble in polar solvents (acetonitrile, water, DMF) | Soluble in many common organic solvents (THF, CH₂Cl₂, acetonitrile) |
| Stability | Highly stable, non-hygroscopic solid | Stable, non-hygroscopic crystalline solid |
| Handling | Easy to handle, can be used in aqueous conditions | Easy to handle, typically used under anhydrous conditions |
| Byproducts | N-chloromethyl-triethylenediamine bis(tetrafluoroborate) | Benzenesulfonimide |
Performance Data: A Quantitative Comparison
The choice between Selectfluor™ and NFSI often comes down to the specific substrate and desired outcome. While Selectfluor™ is generally the more powerful fluorinating agent, this increased reactivity is not always necessary or desirable.[1] The following table summarizes representative yields for the fluorination of common substrate classes.
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| β-Ketoester (tert-butyl 2-oxocyclopentanecarboxylate) | NFSI | 5 mol% Pd complex, THF, rt, 24h | 72 | [2] |
| β-Ketoester (ethyl 2-oxocyclopentanecarboxylate) | Selectfluor™ | MeCN, rt, 1h | 95 | [3] |
| Aromatic (Anisole) | Selectfluor™ | CF₃SO₃H, CH₂Cl₂, rt, 1h | 85 | [4] |
| Aromatic (Anisole) | NFSI | Neat, 100°C, 24h | 40 | [3] |
| Indole (1-methylindole) | Selectfluor™ | MeCN, 0°C to rt, 30 min | 92 (3-fluoro) | [5] |
| Indole (N-benzylindole) | NFSI | MeCN, rt, 12h | 85 (3,3-difluoro) | [6] |
Experimental Protocols
Electrophilic Fluorination of a β-Ketoester using NFSI
This protocol is adapted from the work of Sodeoka and coworkers for the enantioselective fluorination of β-ketoesters catalyzed by a chiral palladium complex.[2]
Materials:
-
tert-butyl 2-oxocyclopentanecarboxylate (0.2 mmol)
-
Chiral palladium complex (e.g., (R)-BINAP-Pd(OTf)₂) (5 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv)
-
Ethanol (0.2 mL)
Procedure:
-
To a solution of the chiral palladium complex in ethanol, add the β-ketoester at room temperature.
-
Stir the mixture for 10 minutes to allow for the formation of the palladium enolate.
-
Add NFSI to the reaction mixture.
-
Stir the resulting suspension at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 hours).
-
Upon completion, as monitored by TLC or LC-MS, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated β-ketoester.
Electrophilic Fluorination of an Aromatic Compound using Selectfluor™
This protocol is a general procedure for the direct fluorination of electron-rich aromatic compounds.[4]
Materials:
-
Anisole (1.0 mmol)
-
Selectfluor™ (1.1 mmol, 1.1 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (1.1 mmol, 1.1 equiv)
-
Acetonitrile (5 mL)
Procedure:
-
In a flask, dissolve the aromatic substrate (anisole) in acetonitrile.
-
Add Selectfluor™ to the solution and stir at room temperature.
-
Slowly add trifluoromethanesulfonic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fluorinated aromatic compound.
Mechanism and Reactivity
The mechanism of electrophilic fluorination by N-F reagents is generally considered to be a polar, two-electron process, although single-electron transfer (SET) pathways have been proposed for certain substrates.[7][8] Kinetic studies have established a quantitative reactivity scale for various electrophilic fluorinating agents, which can be a valuable tool for reagent selection.[9]
Caption: A diagram comparing the key features of Selectfluor™ and NFSI.
Safety and Handling
Both Selectfluor™ and NFSI are crystalline solids that are significantly safer and easier to handle than gaseous fluorine or other traditional fluorinating agents.[10] However, they are still reactive chemicals and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Selectfluor™: It is a stable, non-hygroscopic solid. While it is relatively safe, it is a strong oxidizing agent and should be kept away from combustible materials. It is thermally stable up to high temperatures but can decompose exothermically.[9]
-
NFSI: This reagent is also a stable and non-hygroscopic crystalline solid. It is generally considered a milder reagent than Selectfluor™. Standard laboratory handling procedures should be followed.[3]
Conclusion
The choice between Selectfluor™ and NFSI for electrophilic fluorination depends on a careful consideration of the substrate's reactivity, the desired selectivity, and the reaction conditions. Selectfluor™ is a powerful, highly reactive reagent that is often the first choice for less reactive substrates and is notable for its compatibility with aqueous media.[11] NFSI, on the other hand, is a milder and often more selective reagent, making it a good choice for substrates that are prone to over-fluorination or side reactions.[7] By understanding the distinct characteristics of each reagent, researchers can make an informed decision to best achieve their synthetic goals in the exciting and ever-expanding field of organofluorine chemistry.
References
- 1. synthesis - Electrophilic fluorination power: selectfluor vs NFSI - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. brynmawr.edu [brynmawr.edu]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to the Reactivity of N-F Fluorinating Agents
For researchers, scientists, and drug development professionals, the selective introduction of fluorine into organic molecules is a critical step in designing novel compounds with enhanced properties. The choice of the fluorinating agent is paramount to the success of these synthetic endeavors. This guide provides an objective comparison of the reactivity of common N-F electrophilic fluorinating agents, supported by quantitative experimental data, to aid in the rational selection of the most suitable reagent for a given transformation.
The reactivity of N-F fluorinating agents, which act as a source of electrophilic fluorine ("F+"), is a key determinant of their utility in organic synthesis. A more reactive agent can fluorinate less reactive substrates but may suffer from lower selectivity and a greater propensity for side reactions. Conversely, a milder reagent offers higher selectivity but may fail to react with electron-deficient or sterically hindered substrates. Therefore, a quantitative understanding of their relative reactivities is invaluable.
Quantitative Comparison of N-F Fluorinating Agent Reactivity
A significant advancement in the field has been the development of a quantitative reactivity scale for electrophilic fluorinating agents.[1][2] This scale is based on the kinetic studies of the fluorination of a series of 1,3-diaryl-1,3-dicarbonyl derivatives. The relative rate constants were determined using Selectfluor™ as the reference electrophile.[1][3]
The following table summarizes the relative reactivity of several common N-F fluorinating agents in acetonitrile. A higher relative rate constant (krel) indicates a more reactive fluorinating agent.
| N-F Fluorinating Agent | Abbreviation | Relative Rate Constant (krel) vs. Selectfluor™ |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 1.8 x 10⁵ | |
| 2,6-Dichloro-N-fluoropyridinium triflate | 1.1 | |
| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | 1.0 | |
| Selectfluor™ | F-TEDA-BF₄ | 1.0 |
| N-Fluorobenzenesulfonimide | NFSI | 1.1 x 10⁻² |
| Synfluor™ (N-Fluoro-2,6-dichloropyridinium triflate) | 1.1 |
Data sourced from "A quantitative reactivity scale for electrophilic fluorinating reagents".[1]
This data clearly demonstrates a vast range of reactivity, spanning over seven orders of magnitude, among common N-F reagents.[1] The N-fluoropyridinium salts, particularly the highly chlorinated derivatives, are significantly more reactive than Selectfluor™. In contrast, N-Fluorobenzenesulfonimide (NFSI) is a considerably milder fluorinating agent.[1]
Factors Influencing Reactivity
The reactivity of N-F fluorinating agents is influenced by several key factors related to their molecular structure. The primary determinant is the electrophilicity of the fluorine atom, which is modulated by the nature of the nitrogen-containing scaffold.
Caption: Logical relationship of factors affecting N-F reagent reactivity.
Electron-withdrawing groups on the nitrogen scaffold increase the electrophilicity of the fluorine atom by pulling electron density away from the N-F bond.[4] This is evident in the high reactivity of N-fluoropyridinium salts bearing multiple chloro substituents.[1] Similarly, a cationic nitrogen atom, as seen in Selectfluor™ and the N-fluoropyridinium salts, significantly enhances reactivity compared to neutral reagents like NFSI.[4] The stability of the resulting nitrogen-containing species after fluorine transfer (the leaving group) also plays a crucial role.[5] Finally, steric hindrance around the fluorine atom can impede its approach to the nucleophilic substrate, thereby reducing the reaction rate.
Experimental Protocol for Reactivity Determination
The quantitative reactivity scale was established through meticulous kinetic studies. The following provides a generalized methodology based on the key experiments cited.[1]
Objective: To determine the second-order rate constants for the reaction of various N-F fluorinating agents with a series of nucleophiles.
Materials:
-
N-F fluorinating agents (e.g., Selectfluor™, NFSI, N-fluoropyridinium salts)
-
A series of para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives (as nucleophiles)
-
Acetonitrile (CH₃CN) as the solvent
-
UV-Vis spectrophotometer
-
Thermostatted cell holder
Procedure:
-
Solution Preparation: Stock solutions of the N-F fluorinating agents and the 1,3-dicarbonyl nucleophiles are prepared in acetonitrile at known concentrations.
-
Kinetic Measurements:
-
The reaction is initiated by mixing the solutions of the fluorinating agent and the nucleophile in a quartz cuvette placed in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
The reaction progress is monitored by observing the change in absorbance of the nucleophile at its λ_max over time. The disappearance of the starting material is typically followed.
-
Reactions are carried out under pseudo-first-order conditions, with the fluorinating agent in large excess (e.g., 10-20 equivalents) relative to the nucleophile.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constants (k_obs) are determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
The second-order rate constants (k₂) are then calculated by dividing the pseudo-first-order rate constant by the concentration of the fluorinating agent (k₂ = k_obs / [N-F agent]).
-
-
Relative Reactivity Calculation: The relative rate constant (k_rel) for each N-F agent is calculated by dividing its second-order rate constant by the second-order rate constant of the reference electrophile (Selectfluor™).
This robust experimental design allows for the direct comparison of the intrinsic reactivity of different N-F fluorinating agents under standardized conditions.[1]
Conclusion
The choice of an N-F fluorinating agent should be a data-driven decision based on the specific requirements of the chemical transformation. The quantitative reactivity scale presented here provides a valuable tool for researchers to select the most appropriate reagent, balancing the need for sufficient reactivity with the desire for high selectivity. For highly unreactive substrates, a powerful agent like a polychlorinated N-fluoropyridinium salt may be necessary. For more delicate substrates or when high selectivity is crucial, a milder reagent such as NFSI might be the optimal choice. Understanding the interplay of electronic and steric factors that govern the reactivity of these reagents will further empower chemists to design more efficient and successful fluorination reactions.
References
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
A Mechanistic Showdown: Electrophilic vs. Nucleophilic Fluorination in Modern Synthesis
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, profoundly altering the physicochemical and biological properties of compounds. The two primary strategies for forging the formidable carbon-fluorine bond are electrophilic and nucleophilic fluorination. While both achieve the same fundamental transformation, their mechanistic underpinnings, reagent choices, and substrate preferences differ significantly. This guide provides a detailed mechanistic comparison, supported by experimental data and protocols, to aid researchers in selecting the optimal strategy for their synthetic challenges.
Core Mechanistic Differences
At the heart of the comparison lies the polarity of the fluorine source and the carbon center. Nucleophilic fluorination employs a nucleophilic fluoride source (F⁻) to attack an electron-deficient (electrophilic) carbon center, typically displacing a leaving group in an SN2 or related substitution mechanism.[1] Conversely, electrophilic fluorination involves a reagent where the fluorine atom is electron-deficient (an "F⁺" equivalent) and attacks an electron-rich (nucleophilic) carbon, such as an enolate, an aromatic ring, or an alkene.[1]
The mechanism for electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2-type and single-electron transfer (SET) pathways depending on the reagent and substrate.[2][3] For many common applications, particularly with N-F reagents, kinetic studies suggest a bimolecular, SN2-type mechanism is prevalent.[2][4]
Comparative Analysis of Fluorination Strategies
The choice between a nucleophilic or electrophilic approach is dictated by the substrate's electronic properties, the desired regioselectivity, and the required reaction conditions. Electrophilic fluorination is often favored for late-stage functionalization due to the high selectivity of modern reagents.[1] Nucleophilic methods, particularly those using alkali metal fluorides, are often more cost-effective for large-scale synthesis.[1]
| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |
| Fluorine Source | Nucleophilic (F⁻) | Electrophilic ("F⁺") |
| Mechanism | Primarily SN2, SNAr | SN2-type, Single Electron Transfer (SET)[2][3] |
| Typical Substrates | Alkyl halides/pseudohalides (tosylates, mesylates), epoxides, activated aryl halides.[5] | Enolates, silyl enol ethers, enamines, electron-rich aromatics and heterocycles, alkenes.[1] |
| Common Reagents | Inorganic: KF, CsF[1]Organic: DAST, Deoxo-Fluor®[1]HF Complexes: Olah's reagent (HF/Pyridine)[1] | N-F Reagents: Selectfluor®, NFSI, N-fluoropyridinium salts.[1][6] |
| Key Advantage | Cost-effective reagents (e.g., KF), suitable for aliphatic substitutions.[1] | High selectivity, mild conditions, broad functional group tolerance, suitable for electron-rich systems.[6] |
| Key Limitation | Often requires harsh conditions (high temperatures), competitive elimination reactions, limited by leaving group ability.[5] | Reagents can be expensive, not suitable for electron-deficient substrates.[7] |
| Radiolabeling (¹⁸F) | Favored method using [¹⁸F]Fluoride for PET imaging.[1] | Requires pre-synthesis of an ¹⁸F-labeled electrophilic reagent (e.g., [¹⁸F]Selectfluor).[1] |
Experimental Protocols
To provide a practical context, the following are representative experimental procedures for both fluorination types.
Protocol 1: Electrophilic Fluorination of a β-Keto Ester
This procedure details the α-fluorination of a 1,3-dicarbonyl compound using N-fluorobenzenesulfonimide (NFSI), a common electrophilic N-F reagent.
Reaction: α-Fluorination of ethyl 2-cyclopentanonecarboxylate.
Materials:
-
Ethyl 2-cyclopentanonecarboxylate (1 mmol, 156 mg)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol, 347 mg)
-
Acetonitrile (CH₃CN), 5 mL
-
Sodium carbonate (Na₂CO₃) (1.2 mmol, 127 mg)
-
Round-bottom flask (25 mL), magnetic stirrer, and standard glassware.
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add ethyl 2-cyclopentanonecarboxylate (1 mmol) and sodium carbonate (1.2 mmol).
-
Add 5 mL of acetonitrile to the flask and stir the suspension at room temperature.
-
Add NFSI (1.1 mmol) portion-wise to the stirred solution over 5 minutes.
-
Allow the reaction to stir at room temperature for 12 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-fluoro-β-keto ester.
Protocol 2: Nucleophilic Fluorination of a Benzyl Bromide
This procedure describes a classic SN2 displacement of a bromide using potassium fluoride, a common and cost-effective nucleophilic source, facilitated by a phase-transfer catalyst.
Reaction: Synthesis of benzyl fluoride from benzyl bromide.
Materials:
-
Benzyl bromide (1 mmol, 171 mg)
-
Spray-dried Potassium Fluoride (KF) (2 mmol, 116 mg)
-
18-Crown-6 (0.1 mmol, 26 mg)
-
Acetonitrile (CH₃CN), 5 mL
-
Round-bottom flask (25 mL) with reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add spray-dried potassium fluoride (2 mmol) and 18-crown-6 (0.1 mmol).
-
Add 5 mL of acetonitrile, followed by benzyl bromide (1 mmol).
-
Heat the mixture to reflux (approx. 82°C) and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove excess KF and other inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure benzyl fluoride.
Conclusion
Both electrophilic and nucleophilic fluorination are powerful and indispensable tools in synthetic chemistry. Nucleophilic methods are well-established, cost-effective, and ideal for constructing C(sp³)-F bonds from substrates with good leaving groups.[1][8] In contrast, electrophilic fluorination has revolutionized the synthesis of complex molecules, offering unparalleled selectivity for fluorinating electron-rich centers like enolates and arenes under mild conditions.[9] A thorough understanding of the mechanistic principles, reagent reactivity, and substrate limitations detailed in this guide will empower researchers to make informed decisions, accelerating the synthesis of novel fluorinated compounds for a wide range of applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. brynmawr.edu [brynmawr.edu]
- 7. chemistry.princeton.edu [chemistry.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Fluorinated Product Structures: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the precise structural validation of fluorinated products is a critical step in ensuring the efficacy and safety of novel compounds. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, have led to a surge in the development of fluorinated pharmaceuticals and materials.[1][2] This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of these molecules, supported by experimental data and protocols.
At a Glance: Comparing Structural Validation Techniques
The selection of an appropriate analytical method for validating the structure of a fluorinated product depends on various factors, including the nature of the sample, the required level of detail, and the available resources. While X-ray crystallography provides the definitive three-dimensional structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and often more readily accessible data.
| Feature | X-ray Crystallography | 19F NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration.[3][4] | Information about the chemical environment of fluorine atoms, connectivity through coupling constants, and quantification.[5][6] | Precise mass-to-charge ratio, elemental composition, and fragmentation patterns for structural inference.[7][8] |
| Sample Requirements | High-quality single crystal (typically >0.1 mm).[9] | Soluble sample in a suitable deuterated solvent. | Soluble or directly ionizable sample. |
| Sensitivity | Dependent on crystal quality and instrument. | High, due to 100% natural abundance of 19F.[10] | Very high, capable of detecting trace amounts.[7] |
| Throughput | Lower, crystallization can be a bottleneck.[3] | High, rapid analysis is possible.[6] | High, especially with liquid chromatography coupling. |
| Key Advantage | Provides the absolute, definitive molecular structure.[3] | Excellent for analyzing complex mixtures without separation and for quantitative analysis.[11][12] | Superior sensitivity for detecting and identifying low-level impurities and metabolites.[13][14] |
| Limitations | Requires a suitable single crystal, which can be challenging to obtain.[9] | Does not provide the complete 3D structure on its own. | Infers structure from mass and fragmentation, which can be ambiguous for isomers.[15] |
In-Depth Analysis of Techniques
X-ray Crystallography: The Gold Standard
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[3] By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can generate a detailed electron density map and build an atomic model of the molecule.[16] This method is invaluable for confirming the stereochemistry and absolute configuration of chiral fluorinated compounds.
-
Crystallization:
-
Purity: The compound must be of high purity (>95%) to form a well-ordered crystal lattice.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. Slow evaporation of a nearly saturated solution is a common technique.[17]
-
Methods: Common methods include slow evaporation, vapor diffusion (liquid-liquid or liquid-vapor), and cooling of a saturated solution.[3] For fluorinated compounds, specific intermolecular interactions involving fluorine may influence solvent choice and crystallization conditions.
-
Challenges with Fluorinated Compounds: The high electronegativity and unique packing properties of fluorinated molecules can sometimes make crystallization challenging. Screening a wide range of solvents and conditions is often necessary.[18]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry.
-
The "phase problem" is solved using computational methods to generate an initial electron density map.[9]
-
An atomic model is built into the electron density map and refined to best fit the experimental data.
-
19F NMR Spectroscopy: A Powerful Complement
With the 19F nucleus having a natural abundance of 100% and a high gyromagnetic ratio, 19F NMR spectroscopy is an exceptionally sensitive and informative technique for analyzing fluorinated compounds.[10] It provides detailed information about the electronic environment of each fluorine atom in a molecule.
Key applications of 19F NMR include:
-
Structural Elucidation: The chemical shift of a 19F signal provides information about its local chemical environment. Coupling constants between 19F and other nuclei (1H, 13C, and other 19F nuclei) can establish through-bond connectivity.[12]
-
Analysis of Complex Mixtures: Due to the large chemical shift range of 19F NMR, it is often possible to resolve signals from different fluorinated species in a mixture without the need for prior separation.[11][19]
-
Quantitative Analysis: 19F NMR can be used for accurate quantitative analysis of fluorinated compounds without the need for identical standards.[6]
High-Resolution Mass Spectrometry (HRMS): Unmatched Sensitivity
HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition.[7] When coupled with fragmentation techniques (MS/MS), it can provide valuable structural information.[8]
HRMS is particularly useful for:
-
Confirmation of Molecular Formula: The high mass accuracy of modern instruments allows for the unambiguous determination of the elemental composition of a fluorinated product.
-
Identification of Metabolites and Impurities: The exceptional sensitivity of HRMS makes it the method of choice for detecting and identifying low-level fluorinated metabolites in biological samples and impurities in synthetic products.[14]
-
Analysis of Complex Samples: When coupled with liquid chromatography (LC-HRMS), it is a powerful tool for separating and identifying components in complex mixtures.[13]
Visualizing the Workflow: Structure-Based Drug Design
The integration of these analytical techniques is crucial in modern drug discovery. The following workflow illustrates a typical structure-based drug design process for developing a novel fluorinated drug candidate.
Caption: A typical workflow for structure-based drug design of fluorinated compounds.
Logical Pathway for Structure Determination
The decision-making process for validating a fluorinated product's structure often follows a logical progression, starting with more accessible techniques and moving to more definitive methods as needed.
Caption: A decision pathway for selecting the appropriate structural validation method.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. researchgate.net [researchgate.net]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling | Technology Networks [technologynetworks.com]
- 8. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How To [chem.rochester.edu]
- 18. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetics of Electrophilic Fluorination: Unveiling the Reactivity of N-F Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is paramount for the successful and efficient synthesis of fluorinated organic molecules. This guide provides a comprehensive comparison of the kinetic performance of various electrophilic N-F fluorinating agents, offering valuable insights into their reactivity and enabling a more rational approach to reagent selection than empirical "trial and error" methods.
Unraveling the Mechanism of Electrophilic Fluorination
Kinetic studies, particularly those employing Eyring and Hammett analyses, have strongly suggested that the electrophilic fluorination of various nucleophiles by N-F reagents proceeds through a bimolecular, SN2-type mechanism.[1] This mechanism involves the direct attack of the nucleophile on the electrophilic fluorine atom of the N-F reagent, leading to the formation of a C-F bond and the displacement of the nitrogen-containing leaving group. This is in contrast to a potential single-electron transfer (SET) pathway, for which experimental evidence is less supportive.[1]
Caption: A diagram illustrating the proposed SN2-type mechanism for electrophilic fluorination.
Quantitative Comparison of Fluorinating Agent Reactivity
To facilitate a direct comparison of the fluorinating power of various N-F reagents, a quantitative reactivity scale has been established based on kinetic studies.[2] This scale is typically generated by measuring the second-order rate constants (k₂) for the reaction of a series of fluorinating agents with a standard nucleophile under consistent reaction conditions. The data presented below is a summary from studies using 1,3-dicarbonyl derivatives and enamines as nucleophiles in acetonitrile.
| Fluorinating Agent | Abbreviation | Relative Rate Constant (krel) vs. Selectfluor™ | Electrophilicity Parameter (E) |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | 1.00 | -8.5 |
| N-Fluorobenzenesulfonimide | NFSI | 0.03 | -10.3 |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | 2.5 | -7.9 | |
| N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | 1.6 | -8.1 | |
| N-Fluoropentachloropyridinium triflate | ~104 | Not Reported | |
| N-Fluoro-2,6-dichloropyridinium triflate | 1.1 | -8.4 |
Note: The relative rate constants and electrophilicity parameters are compiled from different studies and may have been determined using different nucleophiles and reaction conditions. Therefore, these values should be considered as indicative of relative reactivity trends.
Experimental Protocols for Kinetic Studies
The determination of reaction kinetics for electrophilic fluorination typically involves monitoring the change in concentration of a reactant or product over time. Two common analytical techniques employed for this purpose are UV-vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Kinetic Analysis via UV-vis Spectrophotometry
This method is suitable when the reactants and products have distinct UV-vis absorption spectra. The disappearance of a reactant or the appearance of a product can be monitored at a specific wavelength.
General Protocol:
-
Preparation of Solutions: Stock solutions of the nucleophile and the fluorinating agent of known concentrations are prepared in a suitable solvent (e.g., acetonitrile).
-
Spectrophotometer Setup: A UV-vis spectrophotometer is set to the wavelength of maximum absorbance (λmax) of the species being monitored. The temperature of the cell holder is controlled using a thermostat.
-
Reaction Initiation: A solution of the nucleophile is placed in a cuvette inside the spectrophotometer. The reaction is initiated by the rapid addition and mixing of a solution of the fluorinating agent.
-
Data Acquisition: The absorbance at the chosen wavelength is recorded at regular time intervals.
-
Data Analysis: The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation. The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the reagent in excess.
References
A Comparative Analysis of N-Fluorobenzenesulfonimide (NFSI) and the Elusive 1-Fluoro-1H-imidazole in Electrophilic Fluorination
An in-depth guide for researchers, scientists, and drug development professionals on the premier electrophilic fluorinating agent, NFSI, and an exploration of the role of fluoroimidazoles as valuable building blocks in synthetic chemistry.
In the landscape of modern synthetic chemistry, the introduction of fluorine atoms into organic molecules is a cornerstone for tailoring pharmacological and material properties. Electrophilic fluorinating agents are pivotal in this endeavor, with N-Fluorobenzenesulfonimide (NFSI) standing out as a versatile and widely adopted reagent. This guide provides a comprehensive analysis of NFSI, including its performance, experimental protocols, and multifaceted reactivity. Concurrently, it addresses the inquiry into 1-Fluoro-1H-imidazole, a compound for which there is a notable absence of data as a fluorinating agent. Instead, this guide explores the utility of its isomers, 2-Fluoro-1H-imidazole and 4-Fluoro-1H-imidazole, as valuable fluorinated building blocks in the synthesis of complex molecules.
N-Fluorobenzenesulfonimide (NFSI): The Workhorse of Electrophilic Fluorination
NFSI is a crystalline, bench-stable, and commercially available reagent that has become a staple in organic synthesis for the introduction of fluorine.[1] Its popularity stems from its reliability, mildness, and broad substrate scope.[2]
Physicochemical Properties and Stability
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀FNO₄S₂ | |
| Molecular Weight | 315.34 g/mol | |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 110-116 °C (with decomposition) | [1] |
| Solubility | Soluble in a wide range of organic solvents | [3] |
NFSI is stable under normal laboratory conditions, making it a safe and easy-to-handle reagent.[1] However, it should be stored in a cool, dry place and handled with appropriate personal protective equipment, as it can cause skin and eye irritation.[4]
Synthesis of NFSI
One of the common methods for synthesizing NFSI involves the direct fluorination of benzenesulfonimide with elemental fluorine.[5]
Performance in Electrophilic Fluorination
NFSI is highly effective in the fluorination of a wide array of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic and heterocyclic compounds.[6]
Table 1: Selected Examples of Electrophilic Fluorination using NFSI
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| 1,3-Dimethoxybenzene | NFSI (2.0 equiv), Ball milling, 30 Hz, 3 h | Mixture of monofluorinated products | - | [1] |
| 1,3,5-Trimethoxybenzene | NFSI (1.0 equiv), Ball milling, 30 Hz, 3 h | Monofluorinated product | 51 | [1] |
| 2,5-Diphenylthiazole | NFSI, Refluxing bromobenzene, 3 h | Monofluorinated product | Poor | [7] |
| 2,5-Diphenylthiazole | NFSI, Solvent-free, 135-140 °C, 45 min | 4,4,5-Trifluorothiazole | - | [7] |
| β-Ketoacid | NFSI, Cs₂CO₃, MeCN/H₂O, rt, 12 h | α-Fluoroketone | Good | [8] |
| N-Substituted Indoles | NFSI, K₂CO₃, DCE, Inert atmosphere | 3-aminated indoles | 35-95 | [7] |
The reactivity of NFSI can be influenced by the reaction conditions. For instance, solvent-free reactions at elevated temperatures have been shown to be effective for the fluorination of some aromatic compounds.[3] Mechanochemical methods, such as ball milling, have also been successfully employed for fluorinations with NFSI, often leading to shorter reaction times and avoiding the use of bulk solvents.[1][9]
Experimental Protocol: Decarboxylative Fluorination of β-Ketoacids with NFSI
The following is a representative experimental protocol for the synthesis of α-fluoroketones from β-ketoacids using NFSI.[8]
Materials:
-
β-Ketoacid (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Acetonitrile (MeCN)
-
Water (H₂O)
Procedure:
-
To a stirred solution of the β-ketoacid in a mixture of MeCN and H₂O (10:1 v/v), add Cs₂CO₃ at room temperature.
-
After stirring for a few minutes, add NFSI in one portion.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluoroketone.
Multifaceted Reactivity of NFSI
Beyond its primary role as an electrophilic fluorinating agent, NFSI exhibits diverse reactivity, functioning as an oxidant, an amination reagent, and a phenylsulfonyl group transfer reagent.[5] This versatility expands its utility in organic synthesis, enabling complex transformations such as palladium-catalyzed C-H amination and the diamination of alkenes.[5][7]
The Case of this compound: An Unavailable Reagent
A thorough search of the scientific literature and chemical databases reveals a lack of information on this compound as an electrophilic fluorinating agent. While the class of N-F compounds is broad, encompassing reagents like N-fluoropyridinium salts and N-fluorodinitroimidazole, this compound does not appear to be a known or utilized member for fluorination reactions.[6][10]
Fluoroimidazoles as Building Blocks
In contrast to the absence of this compound in fluorination chemistry, its isomers, 2-Fluoro-1H-imidazole and 4-Fluoro-1H-imidazole, are recognized as valuable fluorinated building blocks.[11][12][13][14] The incorporation of a fluoroimidazole moiety can significantly impact the biological activity and physicochemical properties of a molecule, enhancing attributes such as metabolic stability and binding affinity.[11]
Table 2: Properties of Commercially Available Fluoroimidazole Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Fluoro-1H-imidazole | 57212-34-7 | C₃H₃FN₂ | 86.07 | - |
| 4-Fluoro-1H-imidazole | 30086-17-0 | C₃H₃FN₂ | 86.07 | Beige to off-white solid |
These fluoroimidazoles serve as versatile intermediates in the synthesis of pharmaceuticals and materials.[11] For example, 4-Fluoro-1H-indazole, a related fluorinated heterocyclic compound, is used in the synthesis of semiconducting molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[15] The strategic placement of a fluorine atom on the imidazole ring allows for the fine-tuning of electronic properties and intermolecular interactions.
Conclusion
This comparative guide highlights the prominence of N-Fluorobenzenesulfonimide (NFSI) as a robust and versatile electrophilic fluorinating agent. Its stability, broad substrate scope, and multifaceted reactivity make it an indispensable tool for researchers in drug discovery and materials science. Detailed experimental protocols and a growing body of literature support its widespread application.
Conversely, This compound is not a recognized reagent for electrophilic fluorination, with no available data on its synthesis or reactivity in this context. However, its isomers, 2-Fluoro-1H-imidazole and 4-Fluoro-1H-imidazole , are valuable fluorinated building blocks . Their use in synthetic chemistry underscores the strategic importance of incorporating fluorine-containing heterocyclic motifs to modulate molecular properties.
For researchers seeking to introduce fluorine via electrophilic attack, NFSI remains a superior and well-documented choice. For those aiming to incorporate a fluorinated imidazole scaffold, the commercially available 2- and 4-fluoro isomers provide a direct and effective route. Future research may yet uncover a role for this compound or its derivatives in fluorination chemistry, but for now, the distinction between these classes of reagents is clear.
References
- 1. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nist.gov [nist.gov]
- 5. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. researchgate.net [researchgate.net]
- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Fluoro-1H-imidazole | 30086-17-0 | Benchchem [benchchem.com]
- 12. CAS 30086-17-0|4-Fluoro-1H-Imidazole|Rlavie [rlavie.com]
- 13. 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 57212-34-7|2-Fluoro-1H-imidazole| Ambeed [ambeed.com]
- 15. ossila.com [ossila.com]
A Comparative Guide to Chiral N-F Reagents for Stereoselective Fluorination
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into a molecule can significantly alter its biological properties, making asymmetric fluorination a critical tool in medicinal chemistry and drug development. Chiral N-F (electrophilic) reagents are at the forefront of this field, enabling the enantioselective synthesis of a wide array of fluorinated compounds. This guide provides an objective comparison of the performance of different classes of chiral N-F reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of Chiral N-F Reagents
The stereoselectivity of a chiral N-F reagent is highly dependent on its structure, the substrate, and the reaction conditions. Below is a summary of the performance of three major classes of chiral N-F reagents in the asymmetric fluorination of common substrates, β-keto esters and oxindoles. The enantiomeric excess (e.e.) is a measure of the stereoselectivity of the reaction.
| Reagent Class | Chiral Moiety | Fluorinating Agent | Substrate | Solvent | Temp (°C) | e.e. (%) |
| Cinchona Alkaloid-Derived | Dihydroquinine (DHQ) derivative | Selectfluor | 1-Indanone-2-carboxylate | CH3CN | 20 | 91[1] |
| (DHQD)2PHAL | NFSI derivative | N-Boc Oxindole | Toluene | RT | up to 96[2] | |
| Camphorsultam-Derived | (-)-N-Fluoro-2,10-(3,3-dichlorocamphorsultam) | In-built N-F | 2-Methyl-1-tetralone enolate | THF | -78 | 70[3] |
| (+)- or (−)-N-fluoro-2,10-(3,3-dichlorocamphorsultam) | In-built N-F | β-ketoester enolate | THF | -78 | up to 75[3] | |
| Binaphthyl-Derived | Chiral Binaphthyl Disulfonimide | In-built N-F | Cyclic β-keto ester | - | - | up to 86[4] |
| Chiral Binaphthyl Quaternary Ammonium Salt | NFSI | Cyclic β-keto ester | - | - | High |
Experimental Protocols
Detailed methodologies for key fluorination reactions using representative chiral N-F reagents are provided below.
Protocol 1: Enantioselective Fluorination of an Indanone using a Cinchona Alkaloid-Derived Reagent with Selectfluor[1]
This protocol describes the in-situ generation of the chiral N-F reagent from a cinchona alkaloid derivative and Selectfluor for the asymmetric fluorination of a β-keto ester.
Materials:
-
Dihydroquinine (DHQ) derivative (e.g., DHQB)
-
Selectfluor™
-
Ethyl 1-indanone-2-carboxylate
-
Acetonitrile (CH3CN), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
To a stirred solution of the dihydroquinine derivative (0.1 mmol) in anhydrous acetonitrile (2 mL) under an inert atmosphere, add Selectfluor™ (0.1 mmol).
-
Stir the mixture at room temperature for 1 hour to generate the chiral N-fluoroammonium salt in situ.
-
Cool the reaction mixture to 20 °C.
-
Add a solution of ethyl 1-indanone-2-carboxylate (0.1 mmol) in anhydrous acetonitrile (1 mL) dropwise to the reaction mixture.
-
Stir the reaction at 20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-keto ester.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Asymmetric Fluorination of an Oxindole using a Cinchona Alkaloid Catalyst with a Modified NFSI[2]
This protocol utilizes a catalytic amount of a bis-cinchona alkaloid in combination with a structurally modified N-fluorobenzenesulfonimide (NFSI) for the enantioselective fluorination of an N-protected oxindole.
Materials:
-
(DHQD)2PHAL (bis-cinchona alkaloid catalyst)
-
N-Fluorobis(4-tert-butylphenyl)sulfonimide (modified NFSI)
-
N-Boc-oxindole
-
Toluene, anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add (DHQD)2PHAL (0.02 mmol).
-
Add anhydrous toluene (2 mL) and stir until the catalyst is fully dissolved.
-
Add N-Boc-oxindole (0.2 mmol) to the solution.
-
In a separate flask, dissolve the modified NFSI (0.24 mmol) in anhydrous toluene (1 mL).
-
Add the NFSI solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by silica gel chromatography to yield the fluorinated oxindole.
-
Analyze the enantiomeric excess by chiral HPLC.
Protocol 3: Enantioselective Fluorination of a Ketone Enolate with a Camphorsultam-Derived Reagent[3]
This protocol details the preparation of a sodium enolate followed by fluorination with a chiral N-fluoro-camphorsultam derivative.
Materials:
-
2-Methyl-1-tetralone
-
Sodium hexamethyldisilazide (NaHMDS)
-
(-)-N-Fluoro-2,10-(3,3-dichlorocamphorsultam)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve 2-methyl-1-tetralone (0.5 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of NaHMDS (0.5 mmol, 1.0 M in THF) dropwise to the ketone solution.
-
Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.
-
In a separate flask, dissolve (-)-N-fluoro-2,10-(3,3-dichlorocamphorsultam) (0.55 mmol) in anhydrous THF (2 mL).
-
Add the solution of the chiral N-F reagent to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the α-fluoroketone.
-
Determine the e.e. using chiral HPLC or GC analysis.
Logical Relationship of Chiral N-F Reagents
The following diagram illustrates the classification and relationship between the different types of chiral N-F reagents discussed.
Caption: Classification of chiral N-F reagents into stoichiometric and catalytic systems.
References
- 1. Enantioselective fluorination mediated by cinchona alkaloid derivatives/Selectfluor combinations: reaction scope and structural information for N-fluorocinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking the safety profile of 1-Fluoro-1H-imidazole against other fluorinating agents
A Comparative Safety Analysis of Electrophilic Fluorinating Agents
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. This has led to the development of a wide array of fluorinating agents, each with unique reactivity and safety profiles. Among the newer classes of reagents are N-fluoroimidazolium salts, such as 1-Fluoro-1H-imidazole. This guide provides a comparative safety benchmark of this compound against more established electrophilic and deoxofluorinating agents, including Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), Deoxo-Fluor®, and Diethylaminosulfur Trifluoride (DAST).
Executive Summary: Safety Profiles at a Glance
The choice of a fluorinating agent is often a balance between reactivity and safety. While highly reactive reagents may offer broader applicability, they often come with more stringent handling requirements and greater potential hazards. This comparison aims to provide a clear, data-driven overview to inform reagent selection.
Quantitative Safety Data Comparison
The following tables summarize the available quantitative data for key safety parameters of the selected fluorinating agents.
Table 1: Acute Toxicity Data
| Reagent Name | Chemical Class | LD50 (Oral, Rat) | GHS Hazard Statements |
| This compound | N-Fluoro Reagent | Data Not Available | Assumed to be Harmful if Swallowed |
| Selectfluor® | N-Fluoro Reagent | > 350 mg/kg bw[1] | H302: Harmful if swallowed[1] |
| NFSI | N-Fluoro Reagent | Data Not Available | H315: Causes skin irritation, H319: Causes serious eye irritation |
| Deoxo-Fluor® | Deoxofluorinating Agent | Data Not Available | H301+H331: Toxic if swallowed or if inhaled |
| DAST | Deoxofluorinating Agent | Data Not Available | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled |
Table 2: Thermal and Shock Stability
| Reagent Name | Physical Form | Thermal Stability / Decomposition | Shock Sensitivity |
| This compound | Solid (Assumed) | Data Not Available | Data Not Available |
| Selectfluor® | Colorless Solid | Decomposes exothermally above 100 °C[1] | Data Not Available |
| NFSI | Colorless Crystalline Powder | Melting point 114–116 °C, considered bench-stable[2] | Data Not Available |
| Deoxo-Fluor® | Clear Yellow Liquid | More thermally stable than DAST[3][4][5] | Data Not Available |
| DAST | Colorless Oil | Thermally unstable; can decompose explosively above 50 °C | High |
Analysis of Safety Profiles
This compound and N-Fluoro Reagents
As specific data for this compound is unavailable, we must consider the general characteristics of N-fluoro reagents. These compounds possess a polarized N-F bond, making them sources of electrophilic fluorine.[6][7] This reactivity also makes them potent oxidizers that require careful handling to avoid contact with incompatible materials.
-
Selectfluor® is a widely used, commercially available N-fluoro reagent. It is a solid that is relatively stable at ambient temperatures but can decompose exothermally at elevated temperatures.[1] Its oral toxicity in rats is greater than 350 mg/kg, classifying it as harmful if swallowed.[1]
-
N-Fluorobenzenesulfonimide (NFSI) is another common solid N-fluoro reagent. It is considered bench-stable and is often used in a variety of fluorination reactions.[2] While specific LD50 data is not readily found, it is classified as a skin and eye irritant.
Deoxofluorinating Agents
Deoxofluorinating agents replace hydroxyl and carbonyl groups with fluorine and present a different set of safety challenges, primarily related to their thermal instability and reactivity with water.
-
Deoxo-Fluor® was developed as a more thermally stable alternative to DAST.[3][4][5][8] This enhanced stability allows for a wider and safer operating window for fluorination reactions.[8][9] However, it is still a reactive compound that is toxic if ingested or inhaled.
-
Diethylaminosulfur Trifluoride (DAST) is a powerful deoxofluorinating agent that is notorious for its thermal instability. It can undergo explosive decomposition at temperatures above 50°C, necessitating strict temperature control during storage and use. It is also harmful via multiple routes of exposure.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of a chemical's safety profile. Below are standardized methodologies for key safety experiments.
1. Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 423)
This method determines the median lethal dose (LD50) of a substance after a single oral administration.
-
Principle: A stepwise procedure where a small group of animals (typically rats) is dosed at a defined level. The outcome of this step determines the dosage for the next group.
-
Procedure:
-
Healthy, young adult rats of a single sex are acclimatized to laboratory conditions.
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in a single dose.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
The LD50 is calculated based on the dose levels at which mortality occurs.
-
2. Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
-
Principle: A sample and a reference are subjected to a controlled temperature program. The difference in heat flow between the sample and the reference is measured, indicating exothermic (heat-releasing) or endothermic (heat-absorbing) processes.
-
Procedure:
-
A small, precisely weighed amount of the sample is hermetically sealed in a crucible.
-
The sample crucible and an empty reference crucible are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
The heat flow is recorded, and the onset temperature of any exothermic decomposition is determined.
-
3. Impact Sensitivity Testing (Drop Weight Test)
This test determines the sensitivity of a substance to the stimulus of impact.
-
Principle: A weight is dropped from a specified height onto a sample of the material. The outcome (initiation or no initiation) is recorded.
-
Procedure:
-
A small amount of the test substance is placed on a standardized anvil.
-
A specified weight is dropped from a predetermined height onto the sample.
-
Observations for any signs of reaction (e.g., flash, sound, or decomposition) are made.
-
The procedure is repeated at different drop heights to determine the height at which there is a 50% probability of initiation (H50 value).
-
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Thermal Stability Assessment
References
- 1. Selectfluor SDS, 140681-55-6 Safety Data Sheets - ECHEMI [echemi.com]
- 2. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 5. Deoxofluor - Enamine [enamine.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Illuminating Fluorination Pathways: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the precise mechanism of a fluorination reaction is paramount for optimizing reaction conditions, predicting outcomes, and developing robust synthetic strategies. Isotopic labeling studies serve as a powerful tool to unravel these mechanistic intricacies. This guide provides a comparative overview of how isotopic labeling, particularly through the determination of kinetic isotope effects (KIEs), has been employed to elucidate the mechanisms of both electrophilic and nucleophilic fluorination reactions.
This guide will delve into two distinct case studies: the electrophilic aromatic fluorination using N-F reagents and the nucleophilic substitution (SN2) reaction of alkyl halides. By presenting the experimental data, detailed protocols, and mechanistic interpretations side-by-side, this guide offers a clear comparison of how isotopic labeling is applied to confirm fluorination mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative data from isotopic labeling studies on electrophilic and nucleophilic fluorination reactions.
Table 1: Deuterium Kinetic Isotope Effects in the Electrophilic Fluorination of Aromatic Compounds
| Aromatic Substrate | Fluorinating Reagent | Solvent | Temperature (°C) | kH/kD |
| Benzene | N-Fluoropyridinium triflate | CH3CN | 25 | 0.99 ± 0.02 |
| Toluene | N-Fluoropyridinium triflate | CH3CN | 25 | 1.02 ± 0.03 |
| Anisole | N-Fluoropyridinium triflate | CH3CN | 25 | 0.97 ± 0.02 |
| Benzene-d6 | N-Fluoropyridinium triflate | CH3CN | 25 | 1.00 ± 0.02 |
Data extracted from a study on the electrophilic fluorination of aromatic compounds with N-F reagents.
Table 2: Secondary α-Deuterium Kinetic Isotope Effects in the SN2 Reaction of Ethyl Halides and Tosylate with Cyanide
| Substrate (CH3CH2-X) | Leaving Group (X) | kH/kD |
| Ethyl Iodide | I | 1.04 ± 0.01 |
| Ethyl Bromide | Br | 1.08 ± 0.01 |
| Ethyl Chloride | Cl | 1.15 ± 0.01 |
| Ethyl Tosylate | OTs | 1.22 ± 0.01 |
Data from a study determining the transition-state structure for SN2 reactions using secondary α-deuterium KIEs. While the nucleophile is cyanide, this provides a clear example of KIEs in a solution-phase SN2 reaction, which is mechanistically analogous to nucleophilic fluorination with fluoride ions.
Mechanistic Insights from Isotopic Labeling
Electrophilic Aromatic Fluorination: The SEAr Mechanism
The electrophilic fluorination of aromatic compounds is a cornerstone of organofluorine chemistry. Isotopic labeling studies, particularly the measurement of deuterium kinetic isotope effects (KIEs), have been instrumental in confirming the prevalence of the SEAr (Substitution Electrophilic Aromatic) mechanism.
The small deuterium KIE values (kH/kD ≈ 1) observed in the fluorination of deuterated aromatic compounds indicate that the C-H (or C-D) bond cleavage is not the rate-determining step of the reaction. This finding strongly supports a stepwise mechanism where the initial attack of the electrophilic fluorine on the aromatic ring to form a σ-complex (Wheland intermediate) is the slow step. The subsequent rapid deprotonation to restore aromaticity does not significantly influence the overall reaction rate.
Furthermore, studies involving the fluorination of 1,3,5-trideuterobenzene have revealed a 1,2-hydride (or deuteride) shift. This observation provides additional evidence for the existence of the σ-complex intermediate, as such rearrangements are characteristic of carbocationic intermediates.
SEAr Fluorination Mechanism
Nucleophilic Fluorination: The SN2 Mechanism
Nucleophilic fluorination is a widely used method for introducing fluorine into aliphatic compounds. The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a common pathway for these reactions. Secondary α-deuterium kinetic isotope effects (kH/kD > 1) provide strong evidence for this concerted mechanism.
In an SN2 reaction, the nucleophile attacks the carbon center at the same time as the leaving group departs. The observation of a normal secondary α-deuterium KIE (kH/kD > 1) is consistent with a change in hybridization at the carbon atom from sp³ in the reactant to a more sp²-like transition state. The C-D bond is stronger and has a lower zero-point energy than the C-H bond. In the transition state, the out-of-plane bending vibrations of the non-reacting C-H(D) bonds become less restricted, leading to a larger increase in the zero-point energy for the C-H bond compared to the C-D bond. This results in a faster reaction rate for the non-deuterated substrate.
The magnitude of the KIE can also provide insights into the structure of the transition state. A larger kH/kD value suggests a more "product-like" transition state where the C-X bond is significantly broken.
SN2 Fluorination Mechanism
Experimental Protocols
General Procedure for Determining Kinetic Isotope Effects in Electrophilic Aromatic Fluorination
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
Deuterated aromatic substrate (e.g., benzene-d6)
-
Electrophilic fluorinating reagent (e.g., N-Fluoropyridinium triflate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a typical experiment, a solution of the aromatic substrate (or its deuterated analog) and an internal standard in the anhydrous solvent is prepared in a reaction vessel.
-
Initiation: The electrophilic fluorinating reagent is added to the solution at a controlled temperature.
-
Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in each aliquot is quenched, typically by the addition of a suitable reagent (e.g., a solution of sodium bisulfite).
-
Analysis: The quenched samples are analyzed by GC-MS to determine the concentrations of the remaining starting material and the fluorinated product relative to the internal standard.
-
KIE Calculation: The rate constants for the reactions with the non-deuterated (kH) and deuterated (kD) substrates are determined from the kinetic data. The kinetic isotope effect is then calculated as the ratio kH/kD.
General Procedure for Determining Secondary α-Deuterium Kinetic Isotope Effects in SN2 Reactions
Materials:
-
Alkyl halide or sulfonate substrate (e.g., ethyl bromide)
-
α-Deuterated alkyl halide or sulfonate substrate (e.g., 1,1-dideuterioethyl bromide)
-
Nucleophile (e.g., tetrabutylammonium fluoride)
-
Anhydrous polar aprotic solvent (e.g., DMSO)
-
High-performance liquid chromatograph (HPLC) or Gas Chromatograph (GC)
Procedure:
-
Substrate Synthesis: The α-deuterated substrate is synthesized using appropriate deuterated starting materials and characterized to confirm the extent of deuteration.
-
Kinetic Runs: Separate kinetic runs are performed for the non-deuterated and α-deuterated substrates. A solution of the substrate in the anhydrous solvent is allowed to react with the nucleophile at a constant temperature.
-
Reaction Monitoring: Aliquots are taken from the reaction mixture at various time points.
-
Analysis: The progress of the reaction is monitored by a suitable analytical technique, such as HPLC or GC, to measure the disappearance of the starting material or the appearance of the product.
-
Rate Constant Determination: The pseudo-first-order or second-order rate constants for the reactions of the non-deuterated (kH) and deuterated (kD) substrates are determined from the kinetic plots.
-
KIE Calculation: The secondary α-deuterium kinetic isotope effect is calculated as the ratio kH/kD.
Conclusion
Isotopic labeling studies, through the precise measurement of kinetic isotope effects, provide invaluable and often definitive evidence for the mechanisms of fluorination reactions. The contrasting KIE values obtained for electrophilic aromatic fluorination (kH/kD ≈ 1) and nucleophilic SN2 fluorination (kH/kD > 1) clearly differentiate between a stepwise mechanism with a rate-determining formation of an intermediate and a concerted process. The detailed experimental protocols provided in this guide offer a practical framework for researchers to design and execute their own isotopic labeling studies to confidently confirm fluorination mechanisms in their specific systems. This deeper mechanistic understanding is crucial for the continued advancement of fluorination chemistry and its applications in drug discovery and materials science.
Navigating Electrophilic Fluorination: A Comparative Guide to Reagent Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated molecules, understanding the reactivity and selectivity of electrophilic fluorinating agents is paramount. This guide provides a comparative analysis of the cross-reactivity of these reagents with common functional groups, offering insights into their substrate scope and potential side reactions. While the specific reactivity of 1-Fluoro-1H-imidazole is not extensively documented in publicly available literature, we will explore the behavior of analogous N-fluoro-heterocyclic compounds and other widely used electrophilic fluorinating agents to provide a valuable framework for reagent selection.
Introduction to Electrophilic Fluorination
Electrophilic fluorination is a cornerstone of modern medicinal and materials chemistry, enabling the direct introduction of fluorine atoms into organic molecules. This process can significantly modulate a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The choice of a fluorinating agent is critical, as it dictates the reaction's efficiency, selectivity, and tolerance of various functional groups. An ideal reagent should exhibit high reactivity towards the intended substrate while minimizing unwanted side reactions with other functionalities within the molecule.
Comparative Cross-Reactivity of Electrophilic Fluorinating Agents
Due to a lack of specific experimental data on the cross-reactivity of this compound, this guide will focus on a comparative analysis of well-characterized and commercially available electrophilic fluorinating agents. These include N-fluoro-heterocyclic salts (such as N-fluoropyridinium salts, which are structurally analogous to this compound), and other common reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
The following table summarizes the general reactivity of these agents with a variety of common functional groups. It is important to note that specific reaction outcomes can be highly dependent on the substrate, solvent, temperature, and other reaction conditions.
| Functional Group | N-Fluoropyridinium Salts | Selectfluor® | N-Fluorobenzenesulfonimide (NFSI) | General Reactivity and Selectivity |
| Alcohols (R-OH) | Oxidation to ketone/aldehyde | Oxidation to ketone/aldehyde | Generally tolerant | N-fluoro reagents can act as oxidants, particularly with primary and secondary alcohols. NFSI is often preferred when fluorinating other parts of a molecule containing free hydroxyl groups. |
| Amines (R-NH2) | Complex reactions, potential for N-F bond formation or oxidation | Oxidation, N-F bond formation | N-Fluorination | Amines are generally reactive towards electrophilic fluorinating agents. The outcome can range from N-fluorination to oxidation, depending on the amine's structure and the reagent used. Protection of the amino group is often necessary. |
| Thiols (R-SH) | Oxidation to disulfides (R-S-S-R) or sulfonic acids (R-SO3H) | Oxidation to disulfides or sulfonic acids | Oxidation to disulfides | Thiols are highly susceptible to oxidation by electrophilic fluorinating agents. This reactivity can be exploited for the synthesis of disulfides, but it represents a significant cross-reactivity challenge. |
| Enolates & Enol Ethers | α-Fluorination | α-Fluorination | α-Fluorination | This is a primary application for electrophilic fluorinating agents, leading to the formation of α-fluorocarbonyl compounds. All listed reagents are effective for this transformation. |
| Aromatic Rings | Dependent on activation | Fluorination of electron-rich aromatics | Fluorination of electron-rich aromatics | Electron-rich aromatic and heteroaromatic compounds can undergo direct fluorination. The regioselectivity is governed by the electronic properties of the aromatic ring. |
| Alkenes | Fluorination, cyclization | Fluorination, difluorination | Fluorination | Reactions with alkenes can lead to a variety of products, including mono- and di-fluorinated compounds, as well as fluorocyclization products in the presence of a nucleophile. |
| C-H Bonds | Generally unreactive | Can fluorinate activated C-H bonds | Can fluorinate activated C-H bonds | Direct C-H fluorination is challenging and typically requires a highly activated C-H bond or the use of a catalyst. |
Experimental Protocols
A standardized approach is crucial for accurately assessing the cross-reactivity of an electrophilic fluorinating agent. Below is a general experimental protocol for a competitive reactivity study.
Objective: To determine the relative reactivity of an electrophilic fluorinating agent with a primary alcohol versus a thiol.
Materials:
-
Electrophilic fluorinating agent (e.g., NFSI)
-
Substrate 1: Benzyl alcohol
-
Substrate 2: Benzyl mercaptan
-
Anhydrous acetonitrile (solvent)
-
Internal standard (e.g., dodecane)
-
Stirring plate and magnetic stir bar
-
Reaction vials
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Prepare a stock solution of the electrophilic fluorinating agent in anhydrous acetonitrile (e.g., 0.1 M).
-
In a reaction vial, dissolve equimolar amounts of benzyl alcohol and benzyl mercaptan in anhydrous acetonitrile.
-
Add the internal standard to the reaction mixture.
-
Take an initial sample (t=0) for GC-MS analysis to determine the initial concentrations of the substrates.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the electrophilic fluorinating agent stock solution to the reaction vial while stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) and quenching them with a suitable reagent (e.g., a saturated solution of sodium thiosulfate).
-
Analyze each quenched aliquot by GC-MS to determine the consumption of each substrate and the formation of products (e.g., benzaldehyde, dibenzyl disulfide).
-
Calculate the relative rate of reaction by comparing the consumption of the two substrates over time.
Visualizing Reactivity and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in assessing cross-reactivity.
Caption: A generalized experimental workflow for assessing the cross-reactivity of an electrophilic fluorinating agent.
Caption: A logical diagram illustrating the general reactivity hierarchy of common functional groups with electrophilic fluorinating agents.
Conclusion
The selection of an appropriate electrophilic fluorinating agent is a critical decision in the design of synthetic routes for novel fluorinated compounds. While direct experimental data for this compound remains elusive, the comparative analysis of analogous N-fluoro-heterocyclic reagents and other common fluorinating agents provides a valuable guide for predicting potential cross-reactivity. Researchers should always perform careful reaction optimization and selectivity studies to ensure the desired outcome, particularly when working with complex molecules containing multiple functional groups. The experimental protocols and reactivity hierarchies presented here offer a solid foundation for these investigations.
A Guide to the Quantitative Reactivity of Electrophilic Fluorinating Reagents
The development of novel fluorinated organic compounds for applications in pharmaceuticals, agrochemicals, and materials science relies heavily on the use of electrophilic fluorinating reagents. Historically, the selection of an appropriate reagent for a specific transformation has been guided by empirical experimentation. However, recent research has established a quantitative reactivity scale, providing a powerful tool for reagent selection based on kinetic data. This guide offers a comparative overview of the reactivity of common electrophilic fluorinating reagents, supported by experimental data and detailed protocols.
Quantitative Reactivity Scale
A significant advancement in understanding the reactivity of electrophilic fluorinating agents comes from a study by Rozatian et al., which established a quantitative reactivity scale for ten N-F reagents.[1][2][3] This scale, spanning eight orders of magnitude, was developed through kinetic studies in acetonitrile, using para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives as nucleophilic probes. The relative and absolute rate constants provide a clear hierarchy of fluorinating power.
Below is a summary of the relative rate constants (krel) for various electrophilic fluorinating reagents, with Selectfluor™ serving as the reference standard (krel = 1).[4][5]
| Reagent | Abbreviation | Relative Rate Constant (krel) |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 1.6 x 104 | |
| 2,6-Dichloro-N-fluoropyridinium triflate | 1.2 | |
| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | 1.1 | |
| Selectfluor™ | 1.0 | |
| N-Fluorobenzenesulfonimide | NFSI | 1.1 x 10-2 |
| Synfluor™ | 8.7 x 10-2 | |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | 4.0 x 10-3 | |
| N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | 3.0 x 10-3 | |
| N-Fluoropyridinium triflate | 1.5 x 10-4 | |
| N-Fluoropyridinium tetrafluoroborate | 1.0 x 10-4 |
Table 1: Relative rate constants of electrophilic fluorinating reagents in acetonitrile, with Selectfluor™ as the reference. Data sourced from Rozatian et al.[4][5]
The data clearly indicates that N-fluoropyridinium salts with electron-withdrawing substituents, such as the pentachloro-substituted pyridinium triflate, are significantly more reactive than Selectfluor™.[4] Conversely, reagents like NFSI and N-fluoropyridinium salts with electron-donating groups are considerably less reactive.[4] It is also noteworthy that the counter-ion (triflate vs. tetrafluoroborate) has a minimal impact on the reactivity of the N-fluoropyridinium salts.[4]
Experimental Protocols
The quantitative reactivity scale was established using detailed kinetic studies. The following is a summary of the key experimental methodologies employed.
1. Kinetic Measurements using UV-Vis Spectrophotometry:
The rates of fluorination of a series of para-substituted 1,3-diaryl-1,3-dicarbonyl compounds were monitored using UV-vis spectrophotometry.
-
Instrumentation: A UV-vis spectrophotometer equipped with a temperature-controlled cell holder was used.
-
Procedure: The reactions were carried out in acetonitrile under pseudo-first-order conditions, with a large excess of the fluorinating reagent. The disappearance of the enol form of the 1,3-dicarbonyl substrate was monitored over time at a specific wavelength (typically around 340–360 nm). The observed first-order rate constant (kobs) was determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k2) was then calculated by dividing kobs by the concentration of the fluorinating reagent.
-
Data Analysis: The clean isosbestic behavior observed in the time-arrayed multi-wavelength studies indicated the absence of significant intermediate species buildup.
2. Kinetic Measurements using 1H NMR Spectroscopy:
To validate the results obtained from UV-vis spectrophotometry, time-arrayed 1H NMR experiments were also performed.[4]
-
Instrumentation: A high-field NMR spectrometer was used.
-
Procedure: The reaction was carried out in deuterated acetonitrile directly in an NMR tube under pseudo-first-order conditions (excess of the nucleophile). Spectra were acquired at regular intervals.
-
Data Analysis: The disappearance of the signal corresponding to the fluorinating reagent (e.g., the CH signal of Selectfluor™) and the appearance of the signal for its defluorinated product were monitored and integrated over time to determine the reaction rate.[4]
Logical Relationship of Reagent Reactivity
The established quantitative scale allows for a clear visualization of the relative reactivities of these common electrophilic fluorinating reagents.
Caption: Relative reactivity of electrophilic fluorinating reagents.
This guide provides a foundational understanding of the quantitative reactivity of common electrophilic fluorinating reagents, empowering researchers to make more informed decisions in the design and optimization of fluorination reactions. The provided data and experimental protocols serve as a valuable resource for predicting and controlling the outcomes of these important transformations.
References
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] A quantitative reactivity scale for electrophilic fluorinating reagents† †Electronic supplementary information (ESI) available. CCDC 1857922–1857928. For ESI and crystallographic data in CIF or other electronic format see DOI: 10.1039/c8sc03596b | Semantic Scholar [semanticscholar.org]
- 3. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 1-Fluoro-1H-imidazole, a compound utilized in contemporary research and drug development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Due to the reactive nature of N-fluoro compounds, specific precautions must be taken during handling and disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. All personnel must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[1] |
| Body Protection | A flame-retardant laboratory coat and closed-toe shoes are mandatory. Additional protective clothing may be required based on the scale of handling. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[1][2] |
Spill Management
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Small spills can be absorbed with an inert, non-combustible material such as sand or vermiculite.[2] The absorbed material should then be collected into a designated, labeled, and sealed container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways.[1][2]
Disposal Procedures for this compound
Due to its potential reactivity, do not attempt to neutralize or quench this compound in the laboratory . The recommended procedure is direct disposal as hazardous waste.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Ensure the original container of this compound is securely sealed.
-
If the original container is compromised, transfer the waste to a new, compatible, and clearly labeled container. The label should include the chemical name, "Hazardous Waste," and any other identifiers required by your institution's waste management program.
-
-
Waste Segregation:
-
Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
-
Professional Disposal:
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guidance is intended to supplement, not replace, institutional and regulatory protocols. Always consult your organization's Environmental Health and Safety (EHS) department for specific requirements. By following these procedures, researchers and laboratory professionals can ensure the safe and responsible management of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
